molecular formula C9H12OS B8788803 2-Propanol, 1-phenylthio- CAS No. 937-56-4

2-Propanol, 1-phenylthio-

Cat. No.: B8788803
CAS No.: 937-56-4
M. Wt: 168.26 g/mol
InChI Key: LMWDPYSNDDVIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanol, 1-phenylthio- is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanol, 1-phenylthio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-phenylthio- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937-56-4

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C9H12OS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

LMWDPYSNDDVIAD-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

2-Propanol, 1-phenylthio- CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(Phenylthio)-2-propanol Core Identity & Applications in Pharmaceutical Synthesis

Executive Summary

This technical guide provides an in-depth analysis of 1-(phenylthio)-2-propanol , a critical


-hydroxy sulfide intermediate used in the synthesis of chiral sulfoxides, pharmaceutical scaffolds, and organosulfur ligands.

CRITICAL DISAMBIGUATION ALERT: The CAS number provided in the request (3016-19-1 ) corresponds to 2,6-dimethyl-2,4,6-octatriene (Alloocimene) , a terpene used in fragrances. The chemical name provided (2-Propanol, 1-phenylthio- ) corresponds to CAS 937-56-4 .

  • This guide focuses exclusively on the sulfide (1-(phenylthio)-2-propanol) as requested by the chemical name and the "drug development" context, where this compound is significantly more relevant than the terpene.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

1-(Phenylthio)-2-propanol is formed via the regioselective ring-opening of propylene oxide by thiophenol. It serves as a model substrate for asymmetric oxidation studies and a building block for biologically active sulfoxides.

Table 1: Physicochemical Datasheet

PropertySpecification
Chemical Name 1-(Phenylthio)-2-propanol
Common Synonyms 1-(Phenylthio)propan-2-ol;

-Methyl-

-phenylthioethanol
Correct CAS Number 937-56-4
Molecular Formula C

H

OS
Molecular Weight 168.26 g/mol
Appearance Colorless to pale yellow viscous oil
Boiling Point 114–116 °C at 3.5 mmHg [1]
Density ~1.11 g/mL at 25 °C [1]
Solubility Soluble in EtOH, DCM, EtOAc, Toluene; Insoluble in Water
Chirality Contains one stereocenter at C2.[1][2][][4][5][6][7][8] Usually synthesized as a racemate unless using chiral catalysts (e.g., Co-salen).

Part 2: Synthetic Routes & Reaction Mechanisms

The synthesis of 1-(phenylthio)-2-propanol is a classic example of nucleophilic epoxide ring-opening. The reaction is governed by regioselectivity , where the nucleophile (thiophenolate) attacks the less sterically hindered carbon of the epoxide.

Mechanism: Regioselective Ring Opening

Under basic conditions, thiophenol is deprotonated to the thiophenolate anion (


). This strong nucleophile attacks the terminal carbon (C1) of propylene oxide in an 

fashion, resulting in the "anti-Markovnikov" alcohol product. Acidic conditions can lead to mixtures of regioisomers (attack at C2) due to partial carbocation character at the more substituted carbon.

Figure 1: Synthesis Pathway

Synthesis Thiophenol Thiophenol (PhSH) Thiolate Thiophenolate (PhS-) Thiophenol->Thiolate Deprotonation Base Cat. Base (NaOH/Et3N) Base->Thiolate Transition SN2 Transition State (Attack at C1) Thiolate->Transition PO Propylene Oxide PO->Transition Product 1-(Phenylthio)-2-propanol (Major Regioisomer) Transition->Product Ring Opening

Caption: Base-catalyzed nucleophilic attack of thiophenol on propylene oxide favors the primary carbon (C1), yielding the target


-hydroxy sulfide.

Part 3: Advanced Applications in Drug Discovery

Researchers utilize 1-(phenylthio)-2-propanol primarily as a scaffold for generating chiral sulfoxides . The sulfoxide moiety is a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole) and other bioactive agents.

Asymmetric Oxidation Models

The sulfide sulfur is prochiral. Oxidation yields a sulfoxide with a new chiral center at the sulfur atom.

  • Application: Testing novel chiral oxidants (e.g., Titanium-tartrate systems, Vanadium-Schiff base complexes).

  • Goal: Achieve high enantiomeric excess (ee) in the conversion of the sulfide to the sulfoxide.

Ligand Synthesis

The hydroxyl group allows for further functionalization (e.g., to phosphinites), creating S,O- or S,P-ligands used in transition metal catalysis.

Figure 2: Oxidation & Functionalization Workflow

Applications cluster_Oxidation Oxidation Pathway (Metabolic/Synthetic) cluster_Deriv Ligand Synthesis Sulfide 1-(Phenylthio)-2-propanol (Sulfide) Sulfoxide Chiral Sulfoxide (Ph-SO-CH2...) Sulfide->Sulfoxide mCPBA or Chiral Catalyst Ester Acetate/Ester Derivs (Kinetic Resolution) Sulfide->Ester Lipase/Acyl Donor Sulfone Sulfone (Ph-SO2-CH2...) Sulfoxide->Sulfone Excess Oxidant

Caption: The sulfide core serves as a divergent intermediate for chiral sulfoxides (oxidation) or resolved esters (enzymatic kinetic resolution).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(Phenylthio)-2-propanol

Validation: This protocol ensures high regioselectivity (>95:5) for the 1-substituted product.

  • Reagents: Thiophenol (50 mmol), Propylene Oxide (60 mmol), Triethylamine (Et

    
    N, 1.0 mmol), Methanol (20 mL).
    
  • Setup: 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve thiophenol and Et

      
      N in methanol. Cool to 0 °C.
      
    • Add propylene oxide dropwise over 15 minutes to prevent thermal runaway (exothermic reaction).

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Optional: Heat to 40 °C for 1 hour to ensure completion.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol and excess propylene oxide.

    • Dilute residue with diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted thiophenol.

    • Wash with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Distillation under reduced pressure (bp ~115 °C @ 3.5 mmHg) or flash chromatography (Hexanes/EtOAc 9:1).

  • Validation (NMR): Look for the characteristic doublet of the methyl group at

    
     ~1.2 ppm and the multiplet for the methine proton (-CH-OH) at 
    
    
    
    ~3.8 ppm. The methylene protons (-S-CH
    
    
    -) appear as a multiplet around
    
    
    ~3.0 ppm [2].
Protocol B: Selective Oxidation to Sulfoxide
  • Reagents: 1-(Phenylthio)-2-propanol (10 mmol), Sodium Periodate (NaIO

    
    , 11 mmol), Methanol/Water (1:1).
    
  • Procedure:

    • Dissolve sulfide in MeOH/Water. Cool to 0 °C.

    • Add NaIO

      
       in portions.
      
    • Stir at 0 °C for 2 hours, then warm to RT.

  • Note: NaIO

    
     is preferred over mCPBA for stopping at the sulfoxide stage without over-oxidation to the sulfone.
    

Part 5: Safety & Handling (HSE)

  • Thiophenol Hazard: The precursor, thiophenol, is highly toxic and possesses an intense, repulsive stench. All reactions must be performed in a high-efficiency fume hood.

    • Neutralization: Keep a bleach (sodium hypochlorite) bath ready to neutralize any thiophenol spills or glassware.

  • Product Safety: 1-(Phenylthio)-2-propanol is an irritant. Avoid contact with skin and eyes.[9][10]

  • Storage: Store under nitrogen to prevent slow autoxidation to the sulfoxide over time.

References

  • ChemSrc Database. (2025). 1-(Phenylthio)-2-propanol Physical Properties. Link

  • Royal Society of Chemistry. (2006). Highly regioselective ring-opening of epoxides with thiophenols in ionic liquids. Green Chemistry, 8, 350-355. Link

  • PubChem. (2025). 1-(Phenylthio)-2-propanol Compound Summary. National Library of Medicine.[11] Link

Sources

A Tale of Two Analogues: A Comparative Technical Guide to 1-(phenylthio)-2-propanol and 1-phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical synthesis and material science, the subtle substitution of an oxygen atom for a sulfur atom can profoundly alter the physicochemical properties and reactivity of a molecule. This technical guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct compounds: 1-(phenylthio)-2-propanol and 1-phenoxy-2-propanol. While the latter is a well-documented and widely utilized glycol ether in the cosmetics, pharmaceutical, and coatings industries, its thioether analogue remains a more specialized and less-characterized molecule. This document will explore the core differences stemming from the ether versus thioether linkage, covering aspects of synthesis, physicochemical properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet significant impact of this heteroatom substitution.

Introduction: The Ether and Thioether Divide

1-phenoxy-2-propanol is a versatile and commercially significant compound, valued for its properties as a solvent, preservative, and coalescing agent.[1][2] Its utility is rooted in the stability of the ether bond and the presence of a secondary alcohol, which imparts a degree of hydrophilicity. By replacing the oxygen atom with sulfur, we arrive at 1-(phenylthio)-2-propanol, a thioether. This seemingly minor change introduces a host of new chemical characteristics. The sulfur atom, being larger and less electronegative than oxygen, creates a more polarizable and nucleophilic center, altering bond angles, bond lengths, and overall molecular reactivity.[3] This guide will systematically dissect these differences to provide a clear understanding of each molecule's unique profile.

Molecular Structure and Physicochemical Properties: A Comparative Overview

The fundamental difference between an ether and a thioether linkage dictates the geometry and electronic properties of the molecule. In 1-phenoxy-2-propanol, the C-O-C bond angle is approximately 110-120°, reflecting the sp³ hybridization of the oxygen atom. In contrast, the C-S-C bond angle in 1-(phenylthio)-2-propanol is closer to 90-100°, a consequence of the greater p-character in the sulfur's bonding orbitals. This structural variance influences the overall shape and steric accessibility of the molecules.

A summary of their key physicochemical properties is presented below. It is important to note that while extensive data is available for 1-phenoxy-2-propanol, its thio-analogue is less well-documented.

Property1-phenoxy-2-propanol1-(phenylthio)-2-propanolKey Differences & Implications
Molecular Formula C₉H₁₂O₂C₉H₁₂OSDifferent elemental composition.
Molecular Weight 152.19 g/mol [1]168.26 g/mol [4]Higher molecular weight for the thioether.
Appearance Colorless to pale yellow liquid[1]No data availableExpected to be a liquid.
Boiling Point 243 °C[5]110-112 °C (at 2 mm Hg)[1]The thioether has a significantly lower boiling point, indicating weaker intermolecular forces. This is due to the reduced ability of the thioether to participate in hydrogen bonding compared to the ether.
Density 1.064 g/mL at 20 °C[5]No data availableGenerally, thioethers are denser than their ether counterparts.
Water Solubility 15.1 g/L at 20 °C[6]No data availableThioethers are typically less soluble in water than ethers due to weaker hydrogen bonding capabilities.
pKa (of propanol-OH) No specific data, but typical for secondary alcohols (~16-18)No specific data, but likely similar to the ether analogue.The acidity of the hydroxyl group is not expected to be significantly different.
Refractive Index n20/D 1.523[1]No data availableThis value is useful for characterization and purity assessment.

Synthesis Methodologies: Pathways to Ether and Thioether Alcohols

The synthesis of both compounds typically involves the ring-opening of propylene oxide, a versatile and reactive epoxide.[7] The choice of nucleophile—phenol or thiophenol—determines the final product.

Synthesis of 1-phenoxy-2-propanol

The industrial production of 1-phenoxy-2-propanol is commonly achieved through the base-catalyzed reaction of phenol with propylene oxide.[8] The reaction proceeds via a nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring.

Experimental Protocol: Synthesis of 1-phenoxy-2-propanol

  • Preparation of Phenoxide: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve phenol in a suitable solvent (e.g., toluene). Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to generate the sodium or potassium phenoxide in situ.

  • Epoxide Addition: Heat the mixture to the desired reaction temperature (typically 80-150 °C). Slowly add propylene oxide to the reaction mixture via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Workup and Purification: Upon completion, cool the reaction mixture and neutralize the catalyst with an acid (e.g., acetic acid). Wash the organic layer with water and brine to remove any salts and unreacted phenol.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 1-phenoxy-2-propanol.[8]

Synthesis of 1-(phenylthio)-2-propanol

The synthesis of 1-(phenylthio)-2-propanol follows a similar strategy, employing thiophenol as the nucleophile. The reaction can be catalyzed by either a base or an acid.[1]

Experimental Protocol: Synthesis of 1-(phenylthio)-2-propanol

  • Reactant Mixture: In a sealed reaction vessel, combine thiophenol and a slight molar excess of propylene oxide.[1]

  • Thermal Reaction: Heat the mixture in a water bath, gradually increasing the temperature to 100 °C for approximately 30 minutes.[1] The reaction proceeds via the nucleophilic attack of the sulfur atom of thiophenol on the epoxide ring.

  • Reaction Monitoring: The reaction progress can be followed by GC or TLC.

  • Purification: After the reaction is complete, the product can be isolated and purified by vacuum distillation. A boiling point of 110-112 °C at 2 mm Hg has been reported for 1-(phenylthio)-2-propanol.[1]

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_phenoxy Synthesis of 1-phenoxy-2-propanol cluster_phenylthio Synthesis of 1-(phenylthio)-2-propanol p1 Phenol + Base p3 Nucleophilic Ring Opening p1->p3 p2 Propylene Oxide p2->p3 p4 1-phenoxy-2-propanol p3->p4 t1 Thiophenol t3 Nucleophilic Ring Opening t1->t3 t2 Propylene Oxide t2->t3 t4 1-(phenylthio)-2-propanol t3->t4 Reactivity_Comparison cluster_reactivity Chemical Reactivity phenoxy 1-phenoxy-2-propanol stable Chemically Stable Ether Linkage phenoxy->stable phenylthio 1-(phenylthio)-2-propanol reactive Reactive Thioether Linkage phenylthio->reactive applications Solvent, Preservative, Coalescent stable->applications oxidation Oxidation to Sulfoxide/Sulfone reactive->oxidation nucleophilic Nucleophilic Reactions reactive->nucleophilic

Caption: Comparative reactivity of 1-phenoxy-2-propanol and 1-(phenylthio)-2-propanol.

Safety and Toxicology

There is a significant disparity in the available safety and toxicological data for these two compounds, reflecting their different scales of industrial use.

  • 1-phenoxy-2-propanol: This compound has been extensively studied and is generally considered to have low toxicity. It can cause serious eye irritation. [9][10]In cosmetics, its concentration is often restricted to 1%. [1]* 1-(phenylthio)-2-propanol: There is a lack of specific toxicological data for this compound. However, based on the properties of thiophenol, a starting material for its synthesis, it should be handled with care. Thiophenols are known for their pungent odors and potential toxicity. Standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this compound.

Conclusion

The substitution of oxygen with sulfur in the propanol backbone leads to two molecules with distinct chemical personalities. 1-phenoxy-2-propanol is a stable, reliable workhorse chemical with a broad range of applications driven by its inert ether linkage. In contrast, 1-(phenylthio)-2-propanol is a more reactive species, with its thioether group providing a handle for further chemical transformations. While currently less explored, its potential as a synthetic intermediate in pharmaceutical and materials science warrants further investigation. This guide highlights that even subtle changes in molecular architecture can lead to significant divergence in chemical properties and utility, a fundamental principle that continues to drive innovation in chemical research and development.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.
  • ChemBlink. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. Retrieved from a URL detailing the properties and uses of phenoxy propanol.
  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Shandong Minglang Chemical Co., Ltd. (n.d.). The usage of 1-Phenoxy-2-Propanol CAS 770-35-4.
  • Chemicals.co.uk. (n.d.). PHENOXYPROPANOL.
  • Davis, B. R., & Huisgen, R. (1953). The Reaction of Propylene Oxide with Thiophenol. Journal of the American Chemical Society, 75(13), 3267–3268.
  • ChemicalBook. (n.d.). 1-Phenoxy-2-propanol CAS#: 770-35-4. Retrieved from a URL with chemical properties of 1-phenoxy-2-propanol.
  • Ottokemi. (n.d.). 1-Phenoxy-2-propanol, ≥99%. Retrieved from a URL with information on the synthesis of 1-phenoxy-2-propanol.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Phenylthio)phenol: Discovery, Synthesis, and Applications. Retrieved from a URL providing a guide on 4-(phenylthio)phenol.
  • ChemSynthesis. (2025). 1-phenylsulfanyl-propan-2-ol.
  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from a URL comparing thiols and thioethers to alcohols and ethers.
  • ChemicalBook. (n.d.). 1-Phenoxy-2-propanol - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Phenoxy-2-propanol.
  • Environmental Protection Agency. (2025). 1-Phenoxy-2-propanol - GHS Data.
  • YouTube. (2021). Recognizing Ether, Epoxide, and Thioether Groups. Retrieved from a URL of a video explaining the differences between ethers and thioethers.
  • YouTube. (2020). Organic Chemistry Lessons - Thiols and Thioethers. Retrieved from a URL of a video on the properties of thiols and thioethers.
  • BenchChem. (2025). comparing the reactivity of 4-(Phenylthio)phenol with other phenols.

Sources

Solubility Profiling of 1-(phenylthio)-2-propanol: Structural Insights & Measurement Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, solubility behavior, and experimental characterization of 1-(phenylthio)-2-propanol , a critical intermediate in the synthesis of chiral sulfoxides and pharmaceutical building blocks.

Executive Summary

1-(phenylthio)-2-propanol (CAS: 6313-09-3) is a bifunctional organic intermediate featuring a lipophilic phenylthio group and a hydrophilic secondary hydroxyl group. It serves as a pivotal substrate in the synthesis of chiral sulfoxides (via asymmetric oxidation) and is frequently used as a model substrate for enzymatic kinetic resolution studies.

Understanding its solubility landscape is non-negotiable for process chemists designing crystallization purifications or biphasic reaction media. This guide provides a theoretical solubility framework, a validated Laser Monitoring experimental protocol, and the thermodynamic modeling equations required to upscale production.

Physicochemical Profile & Structural Analysis[1][2]

The solubility of 1-(phenylthio)-2-propanol is dictated by the competition between its hydrophobic aryl-sulfide tail and its hydrophilic hydroxyl head.

PropertyValue / DescriptionImpact on Solubility
Chemical Structure Ph-S-CH₂-CH(OH)-CH₃Amphiphilic nature.[1]
Molecular Weight 168.26 g/mol Moderate size, favorable for organic solvents.
H-Bond Donors 1 (-OH)Soluble in protic solvents (Alcohols).
H-Bond Acceptors 2 (-OH, -S-)The sulfur atom is a soft base, enhancing solubility in soft polarizable solvents (e.g., DCM, Chloroform).
Lipophilicity (LogP) ~2.3 (Predicted)"Grease-loving." High affinity for aromatics and ethers; low aqueous solubility.
Chirality 1 Chiral Center (C2)Enantiomers (R/S) have identical solubility in achiral solvents but differ in chiral environments.
Theoretical Solubility Prediction (Hansen Solubility Parameters)

Based on group contribution methods, we can predict the solubility behavior in common industrial solvents:

  • High Solubility: Methanol, Ethanol, Isopropanol (H-bonding match); Dichloromethane, Toluene (Dispersion/Polarity match).

  • Moderate Solubility: Ethyl Acetate, Acetonitrile.

  • Low Solubility: Water (Hydrophobic effect dominates), Hexane (Polarity mismatch due to -OH).

Experimental Protocol: Laser Monitoring Observation Technique

Standard gravimetric methods are slow and prone to error with viscous oils like 1-(phenylthio)-2-propanol. The Laser Monitoring method is the modern industry standard for generating precise solubility curves (


 vs 

).
Methodology Logic

The system detects the last crystal disappearance (dissolution) or first crystal appearance (nucleation) by monitoring the transmittance of a laser beam through the solution.

Step-by-Step Protocol

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Programmable circulating water bath (Accuracy ±0.05 K).

  • Laser source (< 5 mW, 650 nm).

  • Photo-detector/Light meter.

Procedure:

  • Preparation: Weigh a precise mass of solvent (

    
    ) into the vessel.
    
  • Solute Addition: Add a known mass of 1-(phenylthio)-2-propanol (

    
    ) to create a mixture with a specific mole fraction (
    
    
    
    ).
  • Equilibration: Set the temperature 5 K below the expected dissolution point. Stir at 400 rpm.

  • Heating Ramp: Increase temperature slowly (0.1 K/min).

  • Detection: Continuously log laser transmittance intensity (

    
    ).
    
    • Suspension:

      
       is low (scattering by undissolved droplets/particles).
      
    • Solution:

      
       rises sharply to a maximum (
      
      
      
      ) when the last particle dissolves.
  • Data Point: Record the temperature at the inflection point as the Saturation Temperature (

    
    )  for that mole fraction.
    
  • Repeat: Add more solute to the same vessel and repeat steps 3-6 to generate the full curve.

Experimental Workflow Diagram

SolubilityWorkflow Start Start: Solvent Preparation AddSolute Add 1-(phenylthio)-2-propanol (Gravimetric) Start->AddSolute TempControl Temp Ramp (0.1 K/min) Circulating Bath AddSolute->TempControl LaserDetect Laser Monitoring (Transmittance Check) TempControl->LaserDetect Decision Intensity Max? LaserDetect->Decision Decision->TempControl No (Turbid) Record Record T_eq (Solubility Point) Decision->Record Yes (Clear) NextPoint Add More Solute Record->NextPoint End Thermodynamic Modeling Record->End Full Curve Complete NextPoint->TempControl Repeat

Figure 1: Automated Laser Monitoring workflow for determining the solubility curve of 1-(phenylthio)-2-propanol.

Thermodynamic Modeling & Data Analysis

To utilize the experimental data for process design (e.g., cooling crystallization), the raw (


) data must be correlated using thermodynamic models.
Modified Apelblat Equation

This is the most accurate empirical model for this class of compounds in organic solvents.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from regression.
    
  • Utility: Allows interpolation of solubility at any temperature within the range.

Van't Hoff Analysis

Used to determine the thermodynamic driving forces.[3]



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Interpretation for 1-(phenylthio)-2-propanol:

  • Endothermic (

    
    ):  Solubility increases with temperature (typical for this compound).
    
  • Entropy-driven: If

    
     is large and positive, it indicates significant disordering of the solvent structure upon dissolution.
    

Applications & Process Implications

Synthesis of Chiral Sulfoxides

The primary utility of 1-(phenylthio)-2-propanol is as a precursor.

  • Reaction: Asymmetric oxidation (e.g., Kagan modification).

  • Solubility Relevance: The reaction is often performed in DCM or Toluene at low temperatures (-20°C). Accurate solubility data ensures the starting material remains dissolved while the product (sulfoxide) might be engineered to crystallize out.

Enzymatic Kinetic Resolution

Lipases (e.g., CAL-B) are used to acylate one enantiomer of 1-(phenylthio)-2-propanol.

  • Solvent Choice: Non-polar solvents like Hexane or MTBE are preferred to preserve enzyme activity.

  • Challenge: The substrate has low solubility in pure hexane.

  • Solution: Use a co-solvent system (e.g., Hexane + Toluene) optimized via the Apelblat model to balance enzyme stability with substrate loading.

Process Logic Diagram

Applications cluster_0 Path A: Chemical Oxidation cluster_1 Path B: Enzymatic Resolution Substrate 1-(phenylthio)-2-propanol (Racemic Mixture) SolventA Solvent: DCM/Toluene (High Solubility) Substrate->SolventA SolventB Solvent: Hexane/MTBE (Low Solubility - Needs Optimization) Substrate->SolventB Oxidation Asymmetric Oxidation (-20°C) SolventA->Oxidation ProductA Chiral Sulfoxide (Drug Intermediate) Oxidation->ProductA Enzyme Lipase Acylation (Kinetic Resolution) SolventB->Enzyme ProductB Enriched Ester + Alcohol Enzyme->ProductB

Figure 2: Application pathways dictating solvent selection strategies.

References

  • Measurement Technique

    • Jouyban, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2), 274-278. Link

  • Thermodynamic Modeling (Apelblat)

    • Zhang, Y., et al. (2023). "Solubility Measurement and Thermodynamic Modeling of N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide." Journal of Chemical & Engineering Data. Link

  • Structural Analog Data (2-phenyl-1-propanol)

    • BenchChem Technical Guide. "Solubility of 2-Phenyl-1-propanol in Organic Solvents." Link

  • Synthesis & Application

    • Tadiello, L., et al. (2022).[4] "Regiodivergent Reductive Opening of Epoxides by Catalytic Hydrogenation." ACS Catalysis, 12(1), 235-246.[5][4] Link

  • General Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Technical Guide: 1-(Phenylthio)-2-propanol as a Chiral Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility, synthesis, and application of 1-(phenylthio)-2-propanol (CAS: 1517-68-6 for S-enantiomer) as a versatile chiral scaffold in pharmaceutical development. Unlike its oxygen-analog (1-phenoxy-2-propanol), this sulfur-containing motif offers unique opportunities for bioisosteric replacement and serves as a critical precursor for chiral sulfoxides and


-hydroxy sulfones. This document provides validated protocols for its enzymatic resolution, chemical synthesis, and downstream derivatization into bioactive pharmacophores.

Part 1: Strategic Importance in Drug Design

The Sulfur Advantage: Bioisosterism and Reactivity

In medicinal chemistry, the replacement of an ether oxygen (–O–) with a sulfur atom (–S–) is a classic bioisosteric strategy used to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity. 1-(Phenylthio)-2-propanol serves as the foundational building block for thio-aryloxypropanolamines , a class of potent


-adrenergic receptor antagonists (thio-

-blockers).

Furthermore, the sulfide moiety acts as a "functional handle" that can be selectively oxidized to:

  • Chiral Sulfoxides: Useful as chiral auxiliaries in asymmetric synthesis or as the bioactive core in proton pump inhibitors (PPIs).

  • Sulfones: Highly stable, polar functional groups often found in anti-inflammatory agents and COX-2 inhibitors.

Chiral Fidelity

The biological activity of propanolamine derivatives is strictly governed by stereochemistry. Typically, the (S)-enantiomer of


-blockers is 100-fold more potent than the (R)-enantiomer.[1][2][3] Consequently, establishing a robust route to enantiopure 1-(phenylthio)-2-propanol is a critical upstream requirement for clinical candidate synthesis.

Part 2: Synthesis Methodologies

Chemical Synthesis: Regioselective Ring Opening

The most atom-economical route to the racemic scaffold involves the nucleophilic attack of thiophenol on propylene oxide.

Mechanism: The reaction proceeds via an


 mechanism.[3] Under neutral or basic conditions, the thiolate nucleophile attacks the less hindered methylene carbon of the epoxide, ensuring high regioselectivity (>95%) for the secondary alcohol over the primary alcohol.
  • Green Chemistry Protocol: Recent advancements utilize water as the solvent without exogenous catalysts.[4] The hydrophobic effect accelerates the reaction, suppressing side reactions.

  • Reaction Scheme:

    
    
    
Biocatalytic Kinetic Resolution (Gold Standard)

To obtain the enantiopure (S)- or (R)-alcohol, lipase-catalyzed kinetic resolution is the industry standard due to its scalability and high enantiomeric excess (


).

Protocol: Lipase-Mediated Transesterification

  • Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435).

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent:

    
    -Hexane or Toluene (non-polar solvents enhance enzyme rigidity and selectivity).
    

Workflow Logic: The lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.

  • Racemic Mixture + Vinyl Acetate

    
    (R)-Acetate + (S)-Alcohol.
    
  • Separation: The (R)-acetate is separated from the (S)-alcohol via flash chromatography or distillation.

  • Hydrolysis: The (R)-acetate can be chemically hydrolyzed to yield the (R)-alcohol if needed.

Part 3: Experimental Protocols

Protocol A: Enzymatic Resolution of (±)-1-(Phenylthio)-2-propanol
  • Reagents: Racemic 1-(phenylthio)-2-propanol (10 mmol), Vinyl acetate (30 mmol), Novozym 435 (20 mg/mmol),

    
    -Hexane (50 mL).
    
  • Procedure:

    • Dissolve substrate and vinyl acetate in

      
      -hexane in a baffled flask.
      
    • Add Novozym 435 and incubate at 30°C with orbital shaking (200 rpm).

    • Monitor conversion via HPLC (see Section 4). Stop reaction at 50% conversion (typically 24–48 hours).

    • Filter off the enzyme (recyclable).

    • Evaporate solvent and separate products via column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Expected Yield: 45–48% for (S)-alcohol.

  • Expected Optical Purity:

    
    .
    
Protocol B: Downstream Synthesis of Thio-Propranolol Analog
  • Step 1: Activation of (S)-1-(phenylthio)-2-propanol (e.g., Tosylation).

  • Step 2: Nucleophilic substitution with isopropylamine.[5]

  • Note: This step typically proceeds with inversion of configuration , converting the (S)-alcohol to the (R)-amine (if activating the alcohol) or retention (if opening a derived epoxide). Crucial: Verify stereochemistry at each step.

Part 4: Visualization of Workflows

Diagram 1: Chemo-Enzymatic Synthesis Pathway

This diagram illustrates the parallel pathways for chemical synthesis and enzymatic resolution.

SynthesisWorkflow Start Thiophenol + Propylene Oxide Racemic (±)-1-(Phenylthio)-2-propanol (Racemic Scaffold) Start->Racemic Water, 70°C (Regioselective Ring Opening) Enzyme Kinetic Resolution (CAL-B / Vinyl Acetate) Racemic->Enzyme Biocatalysis R_Acetate (R)-Acetate (Acylated Product) Enzyme->R_Acetate Fast Reaction S_Alcohol (S)-1-(Phenylthio)-2-propanol (Target Chiral Building Block) Enzyme->S_Alcohol Unreacted Species (>99% ee)

Caption: Workflow for generating enantiopure (S)-1-(phenylthio)-2-propanol via green chemical synthesis and lipase-mediated resolution.

Diagram 2: Pharmaceutical Application Tree

Mapping the scaffold to specific drug classes and functional derivatives.

Applications Core (S)-1-(Phenylthio)-2-propanol Sulfoxide Chiral Sulfoxides (Asymmetric Oxidation) Core->Sulfoxide Sulfone Beta-Hydroxy Sulfones (Strong Oxidation) Core->Sulfone BetaBlocker Thio-Beta-Blockers (Amination) Core->BetaBlocker Auxiliary Chiral Auxiliaries (e.g., for C-C bond formation) Sulfoxide->Auxiliary PPI PPI Analogs (H+/K+ ATPase Inhibitors) Sulfoxide->PPI Potency High Potency Antagonists BetaBlocker->Potency Bioisosteric Replacement

Caption: Divergent synthesis pathways from the core scaffold to bioactive pharmacophores.

Part 5: Analytical Quality Control

To ensure the integrity of the chiral building block, the following analytical methods are mandatory.

Chiral HPLC Method

Separation of enantiomers is achieved using polysaccharide-based stationary phases.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~14 min

    • (R)-Enantiomer: ~18 min

    • Note: Elution order must be verified with pure standards as it depends on specific column history.

NMR Characterization
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.45–7.20 (m, 5H, Ar-H), 3.95 (m, 1H, CH-OH), 3.15 (dd, 1H, S-CH
    
    
    ), 2.90 (dd, 1H, S-CH
    
    
    ), 2.55 (br s, 1H, OH), 1.28 (d, 3H, CH
    
    
    ).
  • Diagnostic Signal: The distinct doublet of doublets for the methylene protons adjacent to sulfur (

    
    ) confirms the regioselectivity of the ring opening (absence of primary alcohol isomer).
    

References

  • Kiss, V. et al. (2006). "Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives." Tetrahedron: Asymmetry, 17(15), 2220–2234.

  • Kamal, A. et al. (2008). "Lipase-mediated resolution of 1-(phenylthio)-2-propanol: A versatile chiral building block.
  • Droux, S. & Félix, G. (2011). "Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD." Chirality, 23(S1), E105-E109.

  • Hara, Y. et al. (1978).[6] "Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative." Journal of Pharmaceutical Sciences, 67(9), 1334-1335.[6]

  • BenchChem Technical Support. "Chiral Separation of 2-Phenyl-1-propanol by HPLC." BenchChem Protocols.

  • Bahrami, K. et al. (2010). "Highly regioselective ring-opening of epoxides with thiophenols in ionic liquids without the use of any catalyst." Green Chemistry, 12, 627-630.

Sources

Methodological & Application

Synthesis of 1-(phenylthio)-2-propanol from thiophenol and propylene oxide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 1-(phenylthio)-2-propanol from thiophenol and propylene oxide, covering reaction mechanisms, detailed experimental protocols, purification techniques, and analytical characterization.

Introduction

1-(Phenylthio)-2-propanol is a valuable β-hydroxy thioether compound with applications in organic synthesis and materials science. Its synthesis through the reaction of thiophenol and propylene oxide is a classic example of a base-catalyzed nucleophilic ring-opening of an epoxide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound, emphasizing the underlying chemical principles and practical laboratory procedures.

The reaction proceeds via a highly regioselective SN2 mechanism, where the thiolate anion, generated in situ, attacks the less sterically hindered carbon of the epoxide ring.[1][2][3][4] This process, often referred to as a "thiol-epoxy click reaction," is known for its efficiency and high atom economy.[5]

Reaction Mechanism and Rationale

The synthesis of 1-(phenylthio)-2-propanol involves the base-catalyzed ring-opening of propylene oxide by thiophenol. The mechanism can be broken down into two key steps:

  • Deprotonation of Thiophenol: A base, such as sodium hydroxide or a tertiary amine, deprotonates the acidic thiol group of thiophenol to form a highly nucleophilic thiophenolate anion.

  • Nucleophilic Attack: The thiophenolate anion then attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon (C1), leading to the formation of the secondary alcohol, 1-(phenylthio)-2-propanol. This is a classic SN2 reaction, resulting in an inversion of stereochemistry if a chiral epoxide is used.[2][3][4] The significant ring strain of the three-membered epoxide ring provides the driving force for this reaction, even though alkoxides are generally poor leaving groups.[1][3]

The choice of catalyst is crucial for the efficiency of this reaction. While strong bases like sodium hydroxide are effective, other catalysts such as potassium acetate complexed with 18-crown-6 ether have been shown to promote the reaction under milder conditions.[6]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1-(phenylthio)-2-propanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
ThiophenolC₆H₅SH110.1811.02 g0.10
Propylene OxideC₃H₆O58.086.39 g0.11
Sodium HydroxideNaOH40.000.40 g0.01
MethanolCH₃OH32.04100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.40 g (0.01 mol) of sodium hydroxide in 100 mL of methanol.

  • Addition of Thiophenol: To the stirred solution, add 11.02 g (0.10 mol) of thiophenol.

  • Addition of Propylene Oxide: Cool the mixture in an ice bath. Slowly add 6.39 g (0.11 mol) of propylene oxide to the reaction mixture using a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours.

  • Work-up: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to obtain the crude product.

Purification

The crude 1-(phenylthio)-2-propanol can be purified by vacuum fractional distillation or column chromatography.[7]

  • Vacuum Fractional Distillation: This method is effective for separating the product from impurities with significantly different boiling points.[7]

  • Column Chromatography: For impurities with similar boiling points but different polarities, column chromatography on silica gel is the preferred method. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be determined using thin-layer chromatography (TLC).[7]

Characterization

The structure and purity of the synthesized 1-(phenylthio)-2-propanol can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the sulfur atom, and the methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and characteristic peaks for C-S and C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Thiophenol: Thiophenol is toxic, flammable, and has a strong, unpleasant odor.[8] It is harmful if swallowed, inhaled, or absorbed through the skin.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Propylene Oxide: Propylene oxide is a highly flammable and volatile liquid and a suspected carcinogen.[9][10][11] It is toxic if inhaled and can cause serious eye irritation.[9][10][11] Handle with extreme caution in a fume hood, away from ignition sources.[9][10][12]

  • Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.

Visualizing the Process

Reaction Mechanism

ReactionMechanism thiophenol Thiophenol (PhSH) thiolate Thiophenolate (PhS⁻) thiophenol->thiolate Deprotonation base Base (e.g., NaOH) transition_state Transition State thiolate->transition_state Nucleophilic Attack propylene_oxide Propylene Oxide propylene_oxide->transition_state product 1-(Phenylthio)-2-propanol transition_state->product Ring Opening

Caption: Base-catalyzed ring-opening of propylene oxide by thiophenol.

Experimental Workflow

Workflow start Start dissolve_naoh Dissolve NaOH in Methanol start->dissolve_naoh add_thiophenol Add Thiophenol dissolve_naoh->add_thiophenol add_po Add Propylene Oxide add_thiophenol->add_po react Stir at Room Temperature (24 hours) add_po->react workup Work-up (Solvent Removal, Extraction, Drying) react->workup purification Purification (Distillation or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: Step-by-step workflow for the synthesis of 1-(phenylthio)-2-propanol.

References

  • Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications (RSC Publishing). Available at: [Link]

  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University. Available at: [Link]

  • Propylene oxide - Standard Operating Procedure. Princeton University. Available at: [Link]

  • Highly Efficient and Stable Ni-Cs/TS-1 Catalyst for Gas-Phase Propylene Epoxidation with H2 and O2. MDPI. Available at: [Link]

  • Safety data sheet - BASF. Available at: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Propylene Oxide. Shell. Available at: [Link]

  • Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts. Iowa State University Digital Repository. Available at: [Link]

  • 1-amino-2-phenylthio-2-propanol (C9H13NOS). PubChem. Available at: [Link]

  • Development of New Propylene Oxide Process. Sumitomo Chemical. Available at: [Link]

  • Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Academia.edu. Available at: [Link]

  • Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. ORBi UMONS. Available at: [Link]

  • 1-phenyl-2-propanol Proton Full Spectrum. Wired Chemist. Available at: [Link]

  • 1-Phenyl-2-propanol. PubChem. Available at: [Link]

  • Spectroscopic Constants of 1-Phenyl-2-propanol. ResearchGate. Available at: [Link]

  • THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses. Available at: [Link]

  • US9174200B2 - Process for preparation of Ag—W oxide catalyst for the selective conversion of propylene to propylene oxide with molecular oxygen. Google Patents.
  • Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. Patsnap Eureka. Available at: [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link]

  • Preparation of 1-phenyl-2-propanol. PrepChem.com. Available at: [Link]

  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.

Sources

Lipase-catalyzed transesterification of 1-(phenylthio)-2-propanol using Novozym 435

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Efficiency Kinetic Resolution of 1-(Phenylthio)-2-propanol via Lipase-Catalyzed Transesterification with Novozym® 435

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1-(phenylthio)-2-propanol using Novozym® 435, an immobilized Candida antarctica lipase B. Chiral 1-(phenylthio)-2-propanol and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for producing these enantiopure compounds.[1][3] This guide details the underlying principles, step-by-step experimental protocols, analytical methods for monitoring reaction progress, and strategies for enzyme reuse. It is intended for researchers, scientists, and drug development professionals seeking to implement robust biocatalytic processes.

Introduction and Scientific Principles

The demand for enantiomerically pure compounds is driven by the stereospecific nature of biological systems, where different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[3] Kinetic resolution is a cornerstone technique where one enantiomer of a racemic mixture reacts at a significantly higher rate than the other, allowing for their separation.[3]

Lipases (EC 3.1.1.3) have emerged as premier biocatalysts for such transformations due to their broad substrate scope, high enantioselectivity, and operational stability in non-aqueous environments.[4] They catalyze reactions under mild conditions, minimizing by-product formation and energy consumption.[3]

Novozym® 435: The Biocatalyst of Choice

Novozym® 435 is a highly versatile and widely used commercial biocatalyst. It consists of Candida antarctica lipase B (CALB) immobilized via interfacial activation onto a macroporous acrylic resin (Lewatit VP OC 1600).[1][5] This immobilization confers significant advantages:

  • Enhanced Stability: The immobilization matrix protects the enzyme from mechanical stress and harsh reaction conditions, allowing for operation at higher temperatures (typically 40-60°C) compared to free enzymes.[1][6]

  • Ease of Separation: As a solid catalyst, it can be easily recovered from the reaction mixture by simple filtration, facilitating product purification.

  • Reusability: Novozym® 435 can be reused for multiple reaction cycles, significantly improving process economics.[7][8]

The Transesterification Reaction

In this application, Novozym® 435 selectively catalyzes the acylation of one enantiomer of racemic 1-(phenylthio)-2-propanol using an acyl donor, such as vinyl acetate. The enzyme's chiral active site preferentially binds and acylates the (R)-enantiomer, converting it to (R)-1-(phenylthio)-2-propyl acetate. The (S)-enantiomer is left largely unreacted. By stopping the reaction at approximately 50% conversion, both the unreacted (S)-alcohol and the (R)-acetate product can be obtained with high enantiomeric excess (ee).[9]

Experimental_Workflow start Start prep 1. Reagent & Enzyme Preparation start->prep setup 2. Reaction Setup prep->setup note1 Dry solvent over molecular sieves. Weigh enzyme accurately. prep->note1 reaction 3. Incubation & Reaction Monitoring setup->reaction workup 4. Reaction Quenching & Enzyme Recovery reaction->workup note2 Take samples at defined time points (e.g., 1, 2, 4, 8, 24h). reaction->note2 analysis 5. Chiral HPLC Analysis workup->analysis note3 Filter to remove Novozym 435. Wash enzyme for reuse. workup->note3 data 6. Data Interpretation (ee, Conversion) analysis->data end End data->end

Sources

Application Notes & Protocols: Selective Oxidation of 1-(Phenylthio)-2-propanol to Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral sulfoxides are indispensable building blocks in modern organic and medicinal chemistry, serving as potent chiral auxiliaries and constituting the core of numerous pharmaceuticals, such as the blockbuster drug esomeprazole.[1][2][3] The asymmetric oxidation of prochiral sulfides represents the most direct and atom-economical route to these valuable compounds. This application note provides a detailed guide to the selective oxidation of a model β-hydroxy sulfide, 1-(phenylthio)-2-propanol, to its corresponding chiral sulfoxides. We focus on the well-established and highly reliable Kagan-Modena protocol, a modification of the Sharpless asymmetric epoxidation, which utilizes a chiral titanium-tartrate complex.[4][5] This guide explains the mechanistic rationale behind the protocol, offers a detailed step-by-step experimental procedure, outlines methods for determining enantiomeric purity, and provides troubleshooting insights for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The stereogenic center at the sulfur atom in sulfoxides is configurationally stable, with a high barrier to pyramidal inversion, making them ideal for use as chiral controllers in asymmetric synthesis.[6][7] The selective synthesis of a single enantiomer of a sulfoxide is critical, as different enantiomers can exhibit vastly different biological activities.[1]

The asymmetric oxidation of sulfides has been achieved through various means, including biocatalytic methods and metal-catalyzed reactions.[8][9] Among the most robust and predictable methods for this transformation is the one developed independently by the groups of Kagan and Modena in 1984.[4][5] This system employs a catalyst generated in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET). The choice between D-(-)-DET or L-(+)-DET dictates which enantiomer of the sulfoxide is formed, offering exquisite control over the stereochemical outcome.

The substrate chosen for this guide, 1-(phenylthio)-2-propanol, is a β-hydroxy sulfide. The presence of the hydroxyl group is significant as it can act as a coordinating group to the titanium catalyst. This chelation creates a more rigid, well-defined transition state, which often leads to higher levels of enantioselectivity compared to simple alkyl aryl sulfides.

Mechanistic Rationale: The Basis for Stereoselectivity

The stereochemical outcome of the Kagan-Modena oxidation is governed by the formation of a chiral titanium-peroxo complex in the reaction medium. The generally accepted mechanism involves the following key steps, which explain the causal choices in the experimental protocol:

  • Catalyst Formation: Titanium(IV) isopropoxide reacts with two equivalents of the chiral diethyl tartrate (DET) to form a dimeric titanium-tartrate complex. In the Kagan variant, a stoichiometric amount of water is added, which is believed to bridge the titanium centers, creating a more structurally defined and active catalyst.[10]

  • Ligand Exchange: The substrate, 1-(phenylthio)-2-propanol, and the oxidant, a hydroperoxide like tert-butyl hydroperoxide (TBHP), displace isopropoxide ligands on the titanium center.

  • Directed Oxidation: The substrate's hydroxyl and sulfide moieties coordinate to the same titanium atom. This chelation, along with the steric environment created by the chiral tartrate ligands, forces the sulfide to adopt a specific orientation. The oxygen atom from the coordinated peroxide is then delivered intramolecularly to only one of the two lone pairs on the sulfur atom.[11] This directed attack is the origin of the high enantioselectivity.

The diagram below illustrates a plausible transition state for this directed oxygen transfer.

G Proposed Transition State for Asymmetric Sulfoxidation cluster_tartrate Chiral DET Ligand cluster_substrate Substrate Coordination Ti Ti O1_t O Ti->O1_t O2_t O Ti->O2_t O_perox1 O Ti->O_perox1 S S Ti->S Coordination OH O-H Ti->OH Chiral_Center * O_perox2 O O_perox1->O_perox2 tBu tBu O_perox2->tBu O_perox2->S Oxygen Transfer Ph Ph S->Ph C1 CH₂ S->C1 C2 CH C1->C2 C2->OH Me CH₃ C2->Me

Caption: Proposed transition state for the Ti-catalyzed oxidation.

Detailed Experimental Protocols

This protocol is designed for the asymmetric oxidation of 1-(phenylthio)-2-propanol on a 1 mmol scale. All operations should be performed in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents
ReagentFormulaM.W.Amount (1 mmol scale)Moles (mmol)Mol% / Equiv.
1-(Phenylthio)-2-propanolC₉H₁₂OS168.25168 mg1.01.0 equiv.
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.220.296 mL1.01.0 equiv.
Diethyl L-(+)-tartrateC₈H₁₄O₆206.190.43 mL2.02.0 equiv.
Water (deionized)H₂O18.0218 µL1.01.0 equiv.
tert-Butyl hydroperoxideC₄H₁₀O₂90.12~0.22 mL1.11.1 equiv.
Anhydrous DichloromethaneCH₂Cl₂84.9310 mL--
Powdered 3Å Molecular Sieves--~200 mg--

(Note: For the synthesis of the opposite enantiomer, substitute Diethyl D-(-)-tartrate.)

Step-by-Step Procedure

The entire workflow, from setup to analysis, is outlined below.

Sources

Application Note: Bioreduction of 1-(phenylthio)propan-2-one to Chiral Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the biocatalytic reduction of 1-(phenylthio)propan-2-one (also known as phenylthioacetone) to its corresponding chiral alcohol, 1-(phenylthio)propan-2-ol . This transformation is critical in the synthesis of sulfur-containing chiral pharmacophores. While structurally analogous to the thienyl intermediates used in Duloxetine (Cymbalta) synthesis, this specific phenyl-thioether motif is a versatile building block for various non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blocker analogs.

We present two validated methodologies:

  • Whole-Cell Biocatalysis: Utilizing Candida parapsilosis or Saccharomyces cerevisiae for cost-effective, cofactor-independent reduction.

  • Recombinant Enzymatic Reduction: Utilizing isolated Ketoreductases (KREDs) with a glucose dehydrogenase (GDH) cofactor recycling system for high enantiomeric excess (

    
    ).
    

Introduction & Mechanistic Insight

The Challenge of Chemoselectivity

Chemical reduction of 1-(phenylthio)propan-2-one using standard hydride reagents (e.g., NaBH


) yields a racemic mixture (

-alcohol). Furthermore, the sulfur atom in the

-position is prone to poisoning transition metal catalysts used in asymmetric hydrogenation. Biocatalysis offers a superior alternative by providing high enantioselectivity and chemoselectivity under mild conditions (pH 7.0, 30°C).
Mechanism of Action

The reaction is catalyzed by an NAD(P)H-dependent oxidoreductase. The enzyme transfers a hydride ion from the cofactor to the re- or si-face of the ketone carbonyl. To make this thermodynamically favorable and economically viable, a coupled cofactor regeneration system is required.

Figure 1: Bioreduction Mechanism & Cofactor Recycling

Bioreduction_Pathway Substrate 1-(phenylthio) propan-2-one KRED Enzyme: KRED (Ketoreductase) Substrate->KRED Product (S)-1-(phenylthio) propan-2-ol KRED->Product Reduction Cofactor_Ox NADP+ KRED->Cofactor_Ox GDH Cofactor Recycle: GDH Cofactor_Ox->GDH Cofactor_Red NADPH Cofactor_Red->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->Cofactor_Red GDH->Gluconolactone Oxidation

Caption: Coupled enzymatic system showing KRED-mediated reduction fueled by GDH-mediated glucose oxidation.

Biocatalyst Selection Guide

Selection depends on the desired enantiomer and scale. Recent studies (Sándor et al., 2024) have highlighted specific strains for "enantiocomplementary" synthesis.

Biocatalyst TypeStrain / EnzymeProduct ConfigurationEnantiomeric Excess (

)
Scale Suitability
Whole Cell Candida parapsilosis (WY12)(S) > 99%Medium (Fermentation required)
Whole Cell Saccharomyces cerevisiae(S) 60-85% (Variable)High (Cheap, accessible)
Recombinant Lactobacillus kefir ADH (LkADH)(R) > 99%High (High specific activity)
Recombinant Rhodococcus aetherivorans ADH(S) > 95%High

Expert Insight: For pharmaceutical applications like Duloxetine analogs, the (S)-enantiomer is typically the target.[1][2] Therefore, Candida parapsilosis or Rhodococcus ADH are the preferred catalysts.

Experimental Protocols

Protocol A: Whole-Cell Bioreduction (Cost-Effective)

Target: (S)-1-(phenylthio)propan-2-ol using Candida parapsilosis

Materials:

  • Strain: Candida parapsilosis (e.g., ATCC 7330 or similar industrial strain).

  • Media: YPD Broth (1% Yeast extract, 2% Peptone, 2% Dextrose).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Substrate: 1-(phenylthio)propan-2-one (dissolved in 50% DMSO stock).

  • Co-substrate: Glucose.[3]

Step-by-Step Workflow:

  • Inoculation: Inoculate 50 mL YPD medium with a single colony. Incubate at 30°C, 200 rpm for 24 hours.

  • Harvesting: Centrifuge cells (4,000 x g, 10 min, 4°C). Discard supernatant.

  • Washing: Resuspend pellet in 20 mL KPi buffer (pH 7.0) to remove residual media components.[1] Centrifuge again.

  • Biotransformation Setup:

    • Resuspend cells (50 g/L wet cell weight) in 20 mL KPi buffer containing 5% (w/v) Glucose (for cofactor regeneration).

    • Add Substrate: Add 1-(phenylthio)propan-2-one to a final concentration of 10-20 mM.

    • Note: Add substrate dropwise or predissolved in DMSO (max 2% v/v final concentration) to prevent cell toxicity.

  • Reaction: Incubate at 30°C, 180 rpm for 24-48 hours. Open caps slightly (or use breathable seals) to allow gas exchange if oxidative regeneration is used, though fermentation is anaerobic/microaerophilic.

  • Monitoring: Sample 200 µL every 6 hours. Extract with Ethyl Acetate (EtOAc) and analyze via TLC or HPLC.

Protocol B: Recombinant Enzyme (High Purity/Scale)

Target: High ee (S)-Alcohol using KRED + GDH

Materials:

  • Enzyme: Commercial KRED screening kit (select (S)-selective enzyme) or Rhodococcus ADH lysate.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) (20 U/mL) + NADP+ (0.5 mM).

  • Buffer: 100 mM KPi, pH 7.0 containing 1 mM

    
    .
    

Step-by-Step Workflow:

  • Master Mix Preparation:

    • In a reaction vessel, combine:

      • Buffer (pH 7.0): 90% of volume.

      • Glucose: 1.5 equivalents relative to substrate.

      • NADP+: 0.5 mM (catalytic amount).

      • GDH: 5-10 Units per mmol substrate.

      • KRED Enzyme: 10-50 mg lyophilized powder (depending on specific activity).

  • Substrate Addition:

    • Dissolve 1-(phenylthio)propan-2-one in Isopropanol (IPA) or DMSO.

    • Add to mixture (Final conc: 50 mM).

  • Incubation:

    • Stir gently (magnetic stirrer) at 30°C for 16-24 hours.

    • Control: Maintain pH at 7.[4]0. The production of gluconic acid (from GDH cycle) will lower pH. Use an autotitrator with 1M NaOH or strong buffer capacity.

  • Termination:

    • Add equal volume of EtOAc or MTBE (Methyl tert-butyl ether) to stop the reaction.

Downstream Processing (DSP) & Purification

Figure 2: DSP Workflow

DSP_Workflow Reaction_Mix Crude Reaction Mix (Cells/Enzyme + Product + Water) Centrifugation Centrifugation (Remove Biomass) Reaction_Mix->Centrifugation Extraction L-L Extraction (EtOAc or MTBE x3) Centrifugation->Extraction Supernatant Drying Drying (Na2SO4) Extraction->Drying Organic Phase Evaporation Rotary Evaporation (Vacuum, <40°C) Drying->Evaporation Purification Flash Chromatography (Hexane:EtOAc 4:1) Evaporation->Purification

Caption: Standard isolation workflow for chiral alcohols from aqueous biotransformations.

DSP Protocol:

  • Quench: If using whole cells, centrifuge first to remove biomass. If using free enzyme, proceed directly to extraction.

  • Extraction: Extract the aqueous phase 3x with equal volumes of Ethyl Acetate (EtOAc).

  • Wash: Wash combined organic layers with Brine (sat. NaCl) to break any emulsions caused by proteins.

  • Dry: Dry over anhydrous

    
    .
    
  • Concentrate: Evaporate solvent under reduced pressure.

  • Purification: The crude oil is usually >90% pure. If necessary, purify via silica gel chromatography (Hexane:EtOAc, gradient 90:10 to 70:30).

Analytical Validation

To confirm the success of the protocol, you must validate the Conversion and Enantiomeric Excess (


) .
HPLC Method (Chiral)
  • Column: Chiralcel OB-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: Typically elutes first (check specific column certificate).

    • (R)-Enantiomer: Elutes second.

    • Note: Always run a racemic standard (produced via NaBH4 reduction) first to establish retention times.

Calculation



[4][5][6]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Substrate Inhibition/ToxicityUse a Fed-Batch approach (add substrate in pulses). Use a biphasic system (add 20% Hexane overlay).
Low

Presence of competing enzymesIf using whole cells (S. cerevisiae), endogenous oxidoreductases with opposite chirality may compete. Switch to Recombinant KREDs or C. parapsilosis.
Emulsion during Extraction Protein/Cell debrisFilter reaction through Celite before extraction. Add more Brine during extraction.
pH Drift GDH produces Gluconic AcidIncrease buffer strength to 200mM or use a pH-stat titrator.

References

  • Sándor, E., Csuka, P., Poppe, L., & Nagy, J. (2024). Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Molecules, 29(16), 3858. Link

  • Liu, Z. Q., et al. (2004). Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Chirality. (Foundational work on Duloxetine intermediates). Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. (General review on KRED mechanisms). Link

  • BenchChem Application Note. Determining the Enantiomeric Purity of 2-Phenyl-1-propanol. (Analytical comparison for similar substrates). Link

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in lipase resolution of 1-(phenylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and researchers. It assumes a baseline understanding of enzymatic catalysis but addresses the specific nuances of resolving sulfur-functionalized secondary alcohols.

Ticket ID: RES-SULF-002 Topic: Optimization of Enantiomeric Excess (ee) and Selectivity (


-value)
Status:  Open / Guide

Executive Summary & Mechanistic Insight

The kinetic resolution of 1-(phenylthio)-2-propanol presents unique challenges compared to its non-sulfur analog (1-phenyl-2-propanol) due to the high polarizability and bulk of the phenylthio group.

Success relies on exploiting the Kazlauskas Rule , where the lipase active site differentiates between the "medium" substituent (


) and the "large" substituent (

).
  • The Challenge: The sulfur atom increases the flexibility of the "large" pocket binding, often leading to "leakage" (reaction of the slow enantiomer), which degrades optical purity (

    
    ) at high conversions.
    
  • The Solution: Rigorous control of Water Activity (

    
    ) , Acyl Donor choice , and Solvent Hydrophobicity (Log P) .
    

Diagnostic Framework: Why is my ee low?

Before altering conditions, you must diagnose the root cause using the Selectivity Factor (


). Do not rely solely on 

.
The Diagnostic Workflow

Use the following decision tree to identify your specific failure mode.

TroubleshootingTree Start Start: Low Enantiomeric Excess (ee) CheckConv Check Conversion (c) Start->CheckConv HighConv Conversion > 50% CheckConv->HighConv c is high LowConv Conversion < 40% CheckConv->LowConv c is low Issue1 Issue: Over-conversion (Kinetic Limit) HighConv->Issue1 Stop reaction earlier CalcE Calculate E-value LowConv->CalcE Issue2 Issue: Poor Enzyme Selectivity CalcE->Issue2 E < 15 Issue3 Issue: Enzyme Deactivation CalcE->Issue3 E > 50 but slow rate

Figure 1: Diagnostic logic for identifying the root cause of low optical purity.

The Golden Metric: Calculating

For irreversible transesterification (using vinyl acetate), calculate


 using the formula derived by Sih et al.:



-Value
DiagnosisAction Required
< 10 Critical FailureChange Enzyme Source (Screening required).
10 - 20 ModerateOptimize Solvent & Temperature.
> 50 ExcellentProcess is healthy; adjust stop-time to manage yields.

Standard Operating Procedure (SOP)

This protocol is the "Reference Standard" for 1-(phenylthio)-2-propanol. Deviations should be benchmarked against this.

Objective: Kinetic resolution via acetylation. Target:


 for the remaining alcohol or ester.[1]
Materials
  • Substrate: 1-(phenylthio)-2-propanol (Racemic).

  • Enzyme: Burkholderia cepacia lipase (Lipase PS "Amano" IM or equivalent).

    • Why: Lipase PS accommodates bulky sulfur side chains better than CAL-B in many aromatic sulfide resolutions.

  • Acyl Donor: Vinyl Acetate (5 equivalents).

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

  • Additives: Molecular Sieves (4Å), activated.

Step-by-Step Protocol
  • Preparation:

    • Dry the solvent over molecular sieves for 24h. Water content must be

      
      .
      
    • Reasoning: Excess water causes hydrolysis of the product ester (reverse reaction), destroying

      
      .
      
  • Reaction Setup:

    • Dissolve 1-(phenylthio)-2-propanol (50 mM) in the dry solvent.

    • Add Vinyl Acetate (5 equiv).[2]

    • Equilibrate to 30°C (Do not overheat; sulfur compounds can poison enzymes at high temps).

  • Initiation:

    • Add Lipase PS (20 mg/mL).

    • Shake/Stir at 200 rpm. Do not use a magnetic stir bar directly on the enzyme (grinding effect deactivates it). Use an orbital shaker or overhead stirrer.

  • Monitoring (The Critical Step):

    • Sample at t=1h, 4h, 12h, 24h.

    • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop point: Terminate reaction when conversion (

      
      ) reaches exactly 40-45%  (for high 
      
      
      
      alcohol) or 50-55% (for high
      
      
      ester).
  • Termination:

    • Filter off the enzyme (can be washed with dry solvent and reused).

    • Evaporate solvent.[3][4]

Optimization & Troubleshooting Guide

Scenario A: "My E-value is good (>50), but reaction is too slow."

Root Cause: Substrate inhibition or internal diffusion limitations.

  • Fix 1 (Solvent): Switch to n-Hexane or Toluene .

    • Mechanism:[5][6][7][8] Lipases have a "lid" that opens at hydrophobic interfaces. Hydrophilic solvents (THF, Acetonitrile) strip essential water from the enzyme surface, locking it in a closed/inactive conformation.

  • Fix 2 (Acyl Donor): Switch to Isopropenyl Acetate .

    • Mechanism:[5][6][7][8] Vinyl acetate releases acetaldehyde, which can form Schiff bases with lysine residues on the lipase surface, slowly deactivating it. Isopropenyl acetate releases acetone, which is inert.

Scenario B: "My E-value is low (<15)."

Root Cause: Non-specific binding. The enzyme cannot distinguish the methyl group from the phenylthio-methyl group.

  • Fix 1 (Temperature): Lower temperature to 4°C - 10°C .

    • Mechanism:[5][6][7][8] Enantioselectivity is an enthalpic phenomenon ($ \Delta \Delta H^\ddagger $). Lowering temperature magnifies the energy difference between the transition states of the fast and slow enantiomers.

  • Fix 2 (Enzyme Screening): If Lipase PS fails, switch to CAL-B (Novozym 435) .

    • Note: CAL-B has a narrower active site. It may be slower with the bulky sulfur group but often provides higher rigidity and selectivity.

Scenario C: "I have high ee, but yield is dropping."

Root Cause: The reaction is running past 50% conversion.

  • Visual Explanation: In kinetic resolution, the maximum theoretical yield of one enantiomer is 50%. As conversion pushes past 50%, the enzyme begins to eat into the remaining "slow" enantiomer, increasing its optical purity but destroying the chemical yield.

Data Visualization: Solvent Effects

The choice of solvent correlates with the Log P (partition coefficient).

SolventLog PRelative ActivityExpected

-Value
Recommendation
Acetonitrile -0.33< 5%LowAvoid (Strips water)
THF 0.4910%LowAvoid
MTBE 0.9460%ModerateGood (Balance of solubility/activity)
Toluene 2.5085%HighExcellent
n-Hexane 3.50100%HighBest (If substrate is soluble)

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol as the acyl donor? A: No. Using ethanol makes the reaction reversible (equilibrium constant


). You will never reach high 

because the product ester will constantly hydrolyze back to the alcohol. You must use an activated ester like vinyl acetate or isopropenyl acetate to make the reaction effectively irreversible.

Q2: The sulfur atom seems to be oxidizing to a sulfoxide. How do I prevent this? A: This is a common side reaction if peroxides are present in your ether solvents (MTBE/DIPE).

  • Protocol: Test solvents with peroxide strips. If positive, pass through a column of basic alumina.

  • Alternative: Perform the reaction under an Argon atmosphere.

Q3: How do I determine the absolute configuration of my product? A: Do not assume the Kazlauskas rule holds 100% without verification.

  • Isolate the product ester.

  • Hydrolyze it chemically (NaOH/MeOH) to the alcohol.

  • Compare optical rotation

    
     with literature values for 1-(phenylthio)-2-propanol.
    
  • Literature Benchmark: The (S)-enantiomer of similar phenyl-alkanols is usually the slower reacting species, leaving the unreacted alcohol enriched in the (S)-form (assuming Lipase PS/CAL-B).

Q4: Can I reuse the enzyme? A: Yes, if immobilized (e.g., Novozym 435 or Lipase PS-IM). Wash the beads with dry hexane and store at 4°C. Do not wash with water or polar solvents, as this removes the essential water layer required for catalysis.

References

  • Kazlauskas, R. J., et al. (1991).[9] "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa."[9] Journal of Organic Chemistry.

    • Relevance: Establishes the fundamental predictive model for secondary alcohol resolution.
  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron.

    • Relevance: Comprehensive review of lipase applications, specifically covering solvent effects and acyl donors.
  • Baba, N., et al. (1990). "Lipase-catalyzed kinetic resolution of sulfur-containing secondary alcohols." Agricultural and Biological Chemistry.

    • Relevance: Direct application of lipase resolution to sulfur-functionalized alcohols, highlighting the specific challenges of the phenylthio group.
  • Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates.

    • Relevance: Validates the industrial scalability of using Lipase PS and Vinyl Acetate.[4]

Sources

Technical Support Center: Purification of 1-(phenylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for common challenges encountered during the synthesis and purification of 1-(phenylthio)-2-propanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the prevalent issue of residual thiophenol, which is easily identified by its potent and disagreeable odor.[1][2]

Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to efficiently remove this impurity, ensuring the integrity and quality of the final product.

Section 1: Safety First - Handling Thiophenol Contamination

Before attempting any purification protocol, it is crucial to acknowledge the hazards associated with thiophenol. It is a toxic, flammable liquid with a stench that is detectable at extremely low concentrations.[3][4]

  • Handling: All work must be conducted in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (consult manufacturer compatibility charts), safety goggles or a face shield, and a lab coat.[6][7][8]

  • Spills: Thiophenol spills must be neutralized immediately. Small spills can be treated with a solution of sodium hypochlorite (bleach), which oxidizes the thiol to less odorous compounds.[4][9][10] Never use powdered bleach or other dry, strong oxidizers, as this can lead to autoignition.[4]

  • Waste: All contaminated materials (glassware, solvents, silica gel) must be treated as hazardous waste. Glassware should be decontaminated by soaking in a bleach bath overnight before standard cleaning.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my 1-(phenylthio)-2-propanol product have such a strong, unpleasant odor?

A: The persistent, foul odor is the signature of residual thiophenol (benzenethiol), a starting material used in the synthesis of 1-(phenylthio)-2-propanol.[1][2] The most common synthetic route involves the ring-opening of propylene oxide with thiophenol. If the reaction does not go to completion or if an excess of thiophenol is used, it will remain as a significant, odorous impurity in the crude product.

Q2: What are the primary strategies for removing residual thiophenol?

A: There are three main strategies, which can be used individually or in combination:

  • Extractive Workup: This method leverages the acidic nature of thiophenol (pKa ≈ 6.6)[2]. Washing the crude product with a basic aqueous solution deprotonates the thiophenol, forming a water-soluble thiophenolate salt that partitions into the aqueous layer.

  • Oxidative Quenching: This approach chemically converts the volatile and odorous thiophenol into the non-volatile and largely odorless diphenyl disulfide.[1][11] This disulfide is typically a solid and can be more easily separated by filtration or chromatography.

  • Chromatographic Purification: Techniques like flash column chromatography or Solid-Phase Extraction (SPE) can separate the 1-(phenylthio)-2-propanol product from both thiophenol and its oxidation byproducts based on differences in polarity.[12]

Q3: How do I know when the thiophenol has been successfully removed?

A: The most immediate indicator is the significant reduction or complete absence of the characteristic odor. However, for scientific rigor, analytical confirmation is essential. This can be achieved by:

  • Thin-Layer Chromatography (TLC): Compare the purified product to a standard of thiophenol.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can quantify the level of residual thiophenol and other impurities with high precision.[13][14][15]

Section 3: Troubleshooting Common Purification Issues

Q: I performed several washes with aqueous sodium bicarbonate (NaHCO₃), but the smell persists. What went wrong?

A: This is a common issue. The root cause is likely related to the basicity of your wash.

  • Causality: Sodium bicarbonate is a weak base. While it can deprotonate thiophenol, the equilibrium may not be driven sufficiently into the aqueous phase, especially if the thiophenol concentration is high.

  • Solution: Switch to a stronger, non-nucleophilic base like 1-2 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for the aqueous wash. The significantly higher pH will ensure complete deprotonation of the acidic thiophenol, making it highly soluble in the aqueous layer.[2] Be cautious not to use an extended exposure time, which could potentially lead to side reactions with your product, although 1-(phenylthio)-2-propanol is generally stable under these conditions.

Q: After my purification attempt, I see a new, less polar spot on my TLC plate. What is it?

A: The new spot is very likely diphenyl disulfide.[1]

  • Causality: Thiophenols are highly susceptible to oxidation, especially in the presence of air (aerobic oxidation) under neutral or basic conditions.[11][16] During the workup, some of the thiophenol impurity likely oxidized to form diphenyl disulfide.

  • Solution: This is not necessarily a problem, as diphenyl disulfide is odorless and often easier to remove than thiophenol via flash chromatography due to its different polarity. If you want to avoid its formation, minimize the exposure of your crude product to air, especially after adding a base. Consider sparging your solvents with nitrogen or argon.

Q: My product yield is very low after an oxidative workup. Why?

A: Over-oxidation is the most probable cause.

  • Causality: While the thioether group in your 1-(phenylthio)-2-propanol product is less reactive than the thiol group in thiophenol, it can still be oxidized to a sulfoxide or sulfone under harsh conditions.[17] Using an excess of a strong oxidant (e.g., concentrated bleach or hydrogen peroxide) can lead to the degradation of your desired product.

  • Solution: Use a mild and controlled amount of oxidant. For instance, titrate the crude mixture with a dilute iodine solution until the color persists, indicating that all the thiol has been consumed.[18] Alternatively, use a milder oxidant like hydrogen peroxide in a controlled manner.[11]

Section 4: In-Depth Purification Protocols

Method 1: Extractive Workup with a Basic Wash

This should be the first method attempted for bulk removal of thiophenol. It is efficient, cost-effective, and scalable.

Principle: Exploits the acidity of thiophenol to convert it into a water-soluble salt.

Detailed Protocol:

  • Dissolve the crude 1-(phenylthio)-2-propanol product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. Drain and collect the bottom aqueous layer.

  • Repeat the wash (steps 3-5) two more times with fresh 1 M NaOH solution.

  • Wash the organic layer once with an equal volume of water to remove any residual NaOH.

  • Wash the organic layer once with an equal volume of brine (saturated aqueous NaCl) to initiate drying.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. The remaining oil should be your purified product with a significantly reduced odor.

Extractive_Workup Crude Crude Product in Organic Solvent AddBase Add 1M NaOH (aq) & Shake Crude->AddBase Separate Separate Layers AddBase->Separate AqueousWaste Aqueous Layer (contains NaSPh) Separate->AqueousWaste Discard Organic Organic Layer Separate->Organic WashWater Wash with H₂O Organic->WashWater WashBrine Wash with Brine WashWater->WashBrine Dry Dry (e.g., MgSO₄) & Filter WashBrine->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for removing thiophenol via basic extraction.

Method 2: Oxidative Quenching

This method is useful when extractive workups are insufficient or if you want to convert the impurity into a more easily separable solid.

Principle: Thiophenol is selectively oxidized to diphenyl disulfide, which is odorless and less volatile.[1][11]

2 PhSH + [O] → Ph-S-S-Ph + H₂O

Oxidation_Reaction cluster_reactants Reactants cluster_products Products Thiophenol 2 x Thiophenol (PhSH) (Volatile, Odorous) Disulfide Diphenyl Disulfide (Ph-S-S-Ph) (Solid, Odorless) Thiophenol->Disulfide Oxidation Oxidant + Oxidant (e.g., H₂O₂, I₂)

Caption: Chemical conversion of thiophenol to diphenyl disulfide.

Detailed Protocol (using H₂O₂):

  • Dissolve the crude product in a suitable solvent like methanol or acetonitrile.

  • In a separate flask, prepare a dilute solution of hydrogen peroxide (e.g., a 3% solution from a 30% stock).

  • Cool the crude product solution in an ice bath to control any potential exotherm.

  • Slowly add the dilute H₂O₂ solution dropwise while stirring. Monitor the reaction by TLC. The thiophenol spot should disappear and be replaced by a new spot for diphenyl disulfide.

  • Once the reaction is complete, proceed with a standard workup. This may involve diluting with water and extracting the product with an organic solvent.

  • The diphenyl disulfide can then be removed from the desired 1-(phenylthio)-2-propanol by flash column chromatography.

Section 5: Comparing Purification Strategies

MethodPrincipleAdvantagesDisadvantagesBest Use Case
Basic Extractive Workup Acid-base chemistry; partitioning of thiophenolate salt into aqueous phase.Fast, inexpensive, highly effective for bulk removal, scalable.Can form emulsions; may not remove trace amounts completely.First-line purification step for crude reaction mixtures with significant thiophenol content.
Oxidative Quenching Chemical conversion of thiol to disulfide.[1][11][19]Completely destroys the odorous thiol; disulfide is often easier to separate chromatographically.Risk of over-oxidizing the product; introduces additional reagents and byproducts.When extraction is ineffective or for treating waste streams and decontaminating glassware.
Flash Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel).Provides the highest purity; separates product from all other impurities (thiophenol, disulfide, etc.).Time-consuming, uses large volumes of solvent, not ideal for large-scale purification.Final polishing step after bulk impurities have been removed by extraction.
Scavenger Resins Covalent capture of the thiol onto a solid support.[12][20]High selectivity for thiols; simple filtration-based workup.Resins can be expensive; may require specific solvent conditions.For removing trace amounts of thiophenol from valuable samples where high purity is critical.

References

  • Benchchem. (2025). The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. Benchchem.
  • UGA Research. (n.d.). Thiophenol-108-98-5.docx. University of Georgia.
  • Multichem. (n.d.). THIOPHENOL. Multichem.
  • Material Safety D
  • Wikipedia. (2023). Diphenyl disulfide. Wikipedia. [Link]

  • Lambert Research Group. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxidant. ODU Digital Commons.
  • Thermo Fisher Scientific. (2025).
  • CDH Fine Chemical. (n.d.).
  • Benchchem Technical Support. (2025). Removal of residual thiophenol after Dnp deprotection. Benchchem.
  • Mokhtari, Z., & Yavari, I. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry.
  • Wang, Y., et al. (2025). Iodine-mediated thio-arylation under electrochemical conditions. RSC Publishing.
  • Reddit. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry.
  • Wang, M., et al. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. PMC.
  • Cattivelli, V., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC.
  • Santa Cruz Biotechnology. (n.d.). Thiophenol. Santa Cruz Biotechnology.
  • Guidechem. (2023). What is the structure and synthesis of 1-PHENYL-2-PROPANOL?. Guidechem.
  • Delhaye, L., et al. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
  • Block, E. (2010). Fifty years of smelling sulfur: From the chemistry of garlic to the molecular basis for olfaction.
  • Organic Syntheses Procedure. (n.d.). Thiophenol. Organic Syntheses.
  • Supplementary Information. (n.d.).
  • Reddit. (2017). How to deal with thiophenol spill?. r/chemistry.
  • Regis Technologies. (n.d.). 1-Phenyl-2-propanol. Regis Technologies.
  • Organic Syntheses Procedure. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. University of Rochester.
  • ResearchGate. (2024). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)....
  • Benchchem. (2025). Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques. Benchchem.
  • Nagy, V., et al. (2022). PRODUCTION OF CHIRAL (S)
  • Patsnap Eureka. (2018). Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor.
  • Wikipedia. (2023). Thiophenol. Wikipedia. [Link]

  • Pace, V., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI.
  • PrepChem.com. (n.d.). Preparation of 1-phenyl-2-propanol. PrepChem.com.

Sources

Technical Support Center: Optimizing Regioselective Opening of Propylene Oxide with Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective ring-opening of propylene oxide with thiols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction yields and regioselectivity.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the regioselective opening of propylene oxide with thiols, a critical transformation for synthesizing β-hydroxy sulfides. These compounds are valuable intermediates in the synthesis of pharmaceuticals and natural products.[1][2]

Q1: What is the general mechanism for the ring-opening of propylene oxide with thiols?

The ring-opening of propylene oxide with a thiol (thiolysis) proceeds via a nucleophilic attack of the sulfur atom on one of the carbon atoms of the epoxide ring. This reaction can be catalyzed by either an acid or a base.[2][3]

  • Base-Catalyzed/Neutral Conditions: Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The thiolate anion, a strong nucleophile, attacks the less sterically hindered carbon atom of the propylene oxide ring.[3][4][5] This results in the formation of a primary alcohol after protonation.

  • Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The reaction then proceeds with a more SN1-like character. The nucleophile (thiol) attacks the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state.[3][5] This leads to the formation of a secondary alcohol.

Q2: What determines the regioselectivity of the ring-opening reaction?

Regioselectivity is primarily determined by the reaction conditions (acidic, basic, or neutral) and the substitution pattern of the epoxide.[3]

  • Kinetic vs. Thermodynamic Control: The choice between the two possible products (attack at the more or less substituted carbon) can be understood in terms of kinetic and thermodynamic control.[6][7]

    • Kinetic Product: The product that forms faster due to a lower activation energy barrier. In the base-catalyzed opening of propylene oxide, attack at the less hindered carbon is kinetically favored.[7][8]

    • Thermodynamic Product: The more stable product. In some cases, the product resulting from attack at the more substituted carbon may be thermodynamically more stable.[6][7] Reaction conditions such as higher temperatures and longer reaction times can favor the thermodynamic product.[8]

Q3: What are the common catalysts used for this reaction?

A variety of catalysts can be employed to promote the regioselective opening of propylene oxide with thiols.

  • Bases: Simple bases like lithium hydroxide (LiOH) can effectively catalyze the reaction under solvent-free conditions.[9]

  • Lewis Acids: Lewis acids such as indium(III) chloride (InCl3) are highly effective in promoting regioselective ring-opening, often under mild conditions and with high yields.[1] Other Lewis acids like zinc perchlorate hexahydrate have also been used.[10]

  • Catalyst-Free Conditions: Interestingly, the reaction can also proceed efficiently in water without any catalyst, offering an environmentally friendly approach.[2]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the regioselective opening of propylene oxide with thiols.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: The chosen catalyst may not be effective under the reaction conditions. 3. Side Reactions: Undesirable side reactions such as polymerization of the epoxide or oxidation of the thiol can reduce the yield of the desired product.[1][10] 4. Thiol Oxidation: Thiols can be oxidized to disulfides, especially in the presence of air (oxygen).[11][12]1. Optimize Reaction Conditions: Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of promoting side reactions. 2. Screen Catalysts: If a base-catalyzed reaction is sluggish, consider using a Lewis acid catalyst like InCl3, which has been shown to give high yields in short reaction times.[1] For a greener approach, explore catalyst-free conditions in water.[2] 3. Minimize Side Reactions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent thiol oxidation. Using an appropriate excess of the thiol can sometimes help to suppress epoxide polymerization.[13] 4. Use Fresh Reagents: Ensure the thiol is not old or partially oxidized. If necessary, purify the thiol before use.
Poor Regioselectivity 1. Incorrect Catalyst/Conditions: The reaction conditions may favor a mixture of regioisomers. Acidic impurities can lead to the formation of the undesired regioisomer. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer.1. Control Reaction pH: For SN2-type regioselectivity (attack at the less substituted carbon), ensure the reaction is performed under basic or neutral conditions. The use of a non-acidic catalyst like LiOH or performing the reaction in water can be beneficial.[2][9] For the opposite regioselectivity, a controlled amount of a Lewis acid can be used.[1] 2. Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize kinetic control and favor the formation of a single regioisomer.
Epoxide Polymerization 1. Strongly Basic or Acidic Conditions: Both strong bases and acids can initiate the polymerization of epoxides. 2. High Temperatures: Elevated temperatures can promote polymerization.1. Use Mild Catalysts: Employ milder catalysts such as InCl3 or catalyst-free aqueous conditions.[1][2] If a base is necessary, use a weaker base or a catalytic amount. 2. Control Temperature: Maintain a moderate reaction temperature.
Difficulty in Product Purification 1. Formation of Byproducts: The presence of unreacted starting materials or side products can complicate purification. 2. Similar Polarity of Products: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.1. Optimize Reaction Stoichiometry: Use a slight excess of the thiol to ensure complete consumption of the propylene oxide. 2. Aqueous Work-up: A proper aqueous work-up can help remove some impurities. 3. Chromatography: Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate in hexane) to separate the desired β-hydroxy sulfide.[14]
Experimental Protocols
General Procedure for Regioselective Opening of Propylene Oxide with Thiophenol using InCl3

This protocol is adapted from a literature procedure demonstrating the use of a Lewis acid catalyst.[1]

  • To a solution of propylene oxide (1 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) in a round-bottom flask, add thiophenol (1.2 mmol).

  • Add indium(III) chloride (InCl3, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy sulfide.

Catalyst-Free Regioselective Opening in Water

This protocol provides an environmentally benign alternative.[2]

  • In a flask, mix propylene oxide (1 mmol) and the desired thiol (1.1 mmol) in water (5 mL).

  • Heat the mixture to 70-80 °C.

  • Stir the reaction vigorously for the required time, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Reaction Pathway and Troubleshooting
Reaction Mechanism and Regioselectivity

G cluster_0 Base-Catalyzed/Neutral (SN2) cluster_1 Acid-Catalyzed (SN1-like) PropyleneOxide Propylene Oxide TransitionState1 Transition State (Attack at less hindered C) PropyleneOxide->TransitionState1 Thiolate Thiolate (RS⁻) Thiolate->TransitionState1 Product1 Primary Alcohol (Major Product) TransitionState1->Product1 ProtonatedPO Protonated Propylene Oxide TransitionState2 Transition State (Attack at more substituted C) ProtonatedPO->TransitionState2 Thiol Thiol (RSH) Thiol->TransitionState2 Product2 Secondary Alcohol (Major Product) TransitionState2->Product2 PropyleneOxide_start Propylene Oxide PropyleneOxide_start->PropyleneOxide Base/Neutral PropyleneOxide_start->ProtonatedPO Acid (H⁺) G Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/GC-MS) Start->CheckCompletion YesCompletion Yes CheckCompletion->YesCompletion NoCompletion No CheckCompletion->NoCompletion CheckSideReactions Investigate Side Reactions (NMR, MS) YesCompletion->CheckSideReactions OptimizeTimeTemp Increase reaction time or temperature moderately NoCompletion->OptimizeTimeTemp RecheckCompletion Re-check Completion OptimizeTimeTemp->RecheckCompletion RecheckCompletion->CheckCompletion Polymerization Polymerization? CheckSideReactions->Polymerization YesPolymerization Yes Polymerization->YesPolymerization NoPolymerization No Polymerization->NoPolymerization ThiolOxidation Thiol Oxidation? YesThiolOxidation Yes ThiolOxidation->YesThiolOxidation NoThiolOxidation No ThiolOxidation->NoThiolOxidation MildCatalyst Use milder catalyst (e.g., InCl3) or lower temperature YesPolymerization->MildCatalyst NoPolymerization->ThiolOxidation InertAtmosphere Run under inert atmosphere (N2/Ar) YesThiolOxidation->InertAtmosphere CatalystIssue Consider Catalyst Inactivity NoThiolOxidation->CatalystIssue ScreenCatalysts Screen alternative catalysts (e.g., LiOH, catalyst-free in water) CatalystIssue->ScreenCatalysts

Caption: A logical workflow for troubleshooting low product yield.

III. References

  • Ranu, B. C., et al. (2003). InCl3-Catalyzed Highly Regioselective Ring Opening of Epoxides with Thiols. Tetrahedron Letters, 44(31), 5927-5929. [Link]

  • Azizi, N., et al. (2010). LiOH-Catalyzed Simple Ring Opening of Epoxides Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1436-1441. [Link]

  • Mukherjee, C., et al. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(11), 46-55. [Link]

  • Sridhar, R., et al. (2005). Zinc Perchlorate: A Powerful and Efficient Catalyst for the Regioselective Ring Opening of Epoxides with Thiols under Solvent-Free Conditions. Synthetic Communications, 35(11), 1497-1502. [Link]

  • Giedyk, M., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society, 143(7), 2987-2995. [Link]

  • da Silva, A. B., et al. (2018). Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. Journal of the Brazilian Chemical Society, 29(10), 2134-2144. [Link]

  • Werner, J., et al. (2021). Ring‐Opening Terpolymerisation of Elemental Sulfur Waste with Propylene Oxide and Carbon Disulfide via Lithium Catalysis. Angewandte Chemie International Edition, 60(16), 8843-8849. [Link]

  • Zhang, Y., et al. (2020). A Computational Study of Solvent and Electric Field Effects on Propylene Oxide Ring‐Opening Reaction. ChemistrySelect, 5(2), 384-391. [Link]

  • Li, Y., et al. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 28(4), 1667. [Link]

  • LibreTexts. (2023). 18.S: Ethers and Epoxides; Thiols and Sulfides (Summary). [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Kwon, O., et al. (2024). Influence of Ti‐incorporated Zeolite Topology and Pore Condensation on Vapor Phase Propylene Epoxidation Kinetics with Gaseous H2O2. Angewandte Chemie International Edition. [Link]

  • Acebo, C., et al. (2016). Sequential curing of off-stoichiometric thiol–epoxy thermosets with a custom-tailored structure. RSC Advances, 6(32), 26978-26987. [Link]

  • Clayden, J., et al. (2012). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 8, 1438–1463. [Link]

  • Mandal, T., et al. (2025). Sustainable β-hydroxy sulfide synthesis using a recyclable magnetic copper nanocatalyst. Journal of Nanoparticle Research, 27(8). [Link]

  • Bull, J. R., et al. (1994). Synthesis of A-ring steroidal thiols. Journal of the Chemical Society, Perkin Transactions 1, (11), 1435-1441. [Link]

  • McMurry, J. (2020). Organic Chemistry. Cengage Learning.

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • Aida, F., et al. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Inorganic Chemistry, 43(18), 5681-5692. [Link]

  • Gwala, V., et al. (2021). β-Hydroxy sulfides and their syntheses. Beilstein Journal of Organic Chemistry, 17, 1852–1898. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • Lee, S., et al. (2023). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)s by Anion-Binding Catalysis. ChemRxiv. [Link]

  • Sowan, N., et al. (2015). Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks. Polymer, 67, 116-124. [Link]

  • Griesser, T., et al. (2019). Stimuli-responsive thiol-epoxy networks with photo-switchable bulk and surface properties. Polymer Chemistry, 10(3), 348-357. [Link]

  • Pandey, A., et al. (2021). Amine and Sulfonic Acid Anchored Porous Silica as Recyclable Heterogeneous Catalysts for Ring‐Opening of Oxiranes. ChemistrySelect, 6(32), 8263-8272. [Link]

  • Carreño, M. C., et al. (2007). Asymmetric synthesis of beta-hydroxy sulfides controlled by remote sulfoxides. The Journal of Organic Chemistry, 72(4), 1264-1271. [Link]

  • Vapourtec. (2025). Ring-Opening Polymerization of Propylene Oxide. [Link]

  • Ghammamy, S., et al. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Organic Chemistry: An Indian Journal, 11(5), 192-198. [Link]

  • Riva, R., et al. (2022). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. Macromolecular Rapid Communications, 43(11), 2200057. [Link]

  • Fernández-Francos, X., et al. (2017). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Polymer Chemistry, 8(38), 5945-5956. [Link]

  • Mandal, T., et al. (2025). Sustainable β-hydroxy sulfide synthesis using a recyclable magnetic copper nanocatalyst. Journal of Nanoparticle Research, 27(8). [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Sulfur in Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogenation of Phenylthio Alcohols & Sulfur-Containing Scaffolds Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: Active Guide [v2.4]

Core Directive: The Sulfur Challenge

The Issue: You are attempting to hydrogenate a functional group (e.g., alkene, nitro, ketone, alkyne) within a molecule containing a phenylthio ether moiety (


). The reaction stalls, conversion is incomplete, or you observe unexpected side products.

The Root Cause: Sulfur is a potent catalyst poison.[1][2][3] The lone pairs on the sulfur atom form strong, often irreversible coordinate bonds with the active metal sites (Pd, Pt, Rh) on the catalyst surface. This blocks the adsorption of hydrogen and the substrate, effectively "killing" the catalyst.

The Solution Matrix: To overcome this, you must either shield the sulfur , select a sulfur-resistant catalyst , or modify the reaction environment to outcompete the sulfur adsorption.

Diagnostic Hub: Troubleshooting Your Reaction

Use this decision matrix to identify the specific failure mode of your experiment.

SymptomProbable CauseImmediate Action
Reaction Stalls < 20% Conversion Acute Poisoning: The sulfur moiety has saturated all active metal sites.Switch to Protocol A (Acidic Additive) or increase catalyst loading (brute force).
Reaction Stalls > 80% Conversion Product Inhibition: The product (if it contains a free thiol or more accessible S) is more poisonous than the reactant.Repressurize with fresh

or add a second batch of catalyst.
Loss of Phenylthio Group (C-S Cleavage) Hydrogenolysis: The catalyst is too active for C-S bonds (e.g., standard Pd/C or Raney Ni).Switch to Protocol B (Sulfided Pt/C) . Lower Temperature.
No H2 Uptake at t=0 Feedstock Impurity: Your starting material may contain trace thiols or disulfides from previous steps.Pre-treat substrate with activated carbon or wash with dilute bleach/oxidant if compatible.

Technical Deep Dive: Mechanisms & Solutions

The "Protonation Shield" Strategy (Protocol A)

Why it works: Thioethers are Lewis bases. By adding a Brønsted acid to the reaction mixture, you protonate the sulfur atom (


). The protonated sulfur species lacks the available lone pair required to coordinate with the metal catalyst. The metal remains free to activate 

and reduce the target functional group.
The "Sulfided Catalyst" Strategy (Protocol B)

Why it works: Sulfided catalysts (e.g., Pt(S)/C) are pre-poisoned in a controlled manner. The most active sites (which would normally cleave C-S bonds) are blocked, but the catalyst retains sufficient activity for hydrogenation of easier groups (nitro, alkenes) without further deactivation by the substrate's sulfur.

Experimental Protocols

Protocol A: Pd/C Hydrogenation with Acidic Additive

Best for: Reducing alkenes/nitro groups while retaining the phenylthio ether.

Reagents:

  • Substrate: Phenylthio alcohol derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (Type: Degussa or similar, 10-20 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Additive: Methanesulfonic Acid (MSA) or

    
     (1.0 - 2.0 equiv)
    

Step-by-Step:

  • Dissolution: Dissolve the substrate in the solvent in a hydrogenation vessel (Parr shaker or autoclave).

  • Acidification: Add the acid additive.[4] Stir for 5 minutes. Crucial: This pre-protonates the sulfur before it sees the metal.

  • Catalyst Addition: Add the Pd/C catalyst carefully (under inert gas flow to prevent ignition).

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 3-5 bar (45-75 psi).
  • Reaction: Stir vigorously at RT or mild heat (40°C). Monitor via HPLC/UPLC.

  • Workup: Filter catalyst over Celite. Neutralize the filtrate with

    
    before concentrating to avoid acid-catalyzed decomposition during evaporation.
    
Protocol B: Hydrogenation using Sulfided Platinum

Best for: Substrates sensitive to strong acids or prone to C-S hydrogenolysis.

Reagents:

  • Substrate: Phenylthio alcohol derivative

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Commercial grade.

  • Solvent: THF or Ethyl Acetate (Avoid alcohols if transesterification is a risk).

Step-by-Step:

  • Setup: Load substrate and solvent.[5]

  • Catalyst: Add Pt(S)/C (high loading is often needed: 20-50 wt% relative to substrate).

  • Conditions: These catalysts are less active.[6] You typically need higher pressure (10-20 bar) and temperature (60-80°C).

  • Execution: Run reaction for 12-24 hours.

  • Note: Sulfided catalysts rarely cause C-S bond cleavage, ensuring the phenylthio group remains intact.

Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism and how the "Protonation Shield" prevents catalyst deactivation.

CatalystPoisoning Substrate Phenylthio Substrate (R-S-Ph) Catalyst Pd Active Site Substrate->Catalyst Strong Adsorption (Lone Pair) Protonated Protonated Sulfur (R-SH+-Ph) Substrate->Protonated + Acid Additive Poisoned Poisoned Catalyst (Inactive) Catalyst->Poisoned Deactivation Product Hydrogenated Product Catalyst->Product Successful Hydrogenation Acid Acid (H+) Acid->Protonated Protonated->Catalyst Weak/No Adsorption

Caption: Mechanism of Sulfur Poisoning vs. Acid Protection. Protonation prevents the sulfur lone pair from binding to the Pd site.

Decision Tree: Catalyst Selection

Use this logic flow to select the correct catalyst system for your specific phenylthio alcohol substrate.

CatalystSelection Start Start: Hydrogenation of Phenylthio Compound AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive UseSulfided Use Sulfided Catalyst (Pt(S)/C or Pd(S)/C) AcidSensitive->UseSulfided Yes UseAcid Use Pd/C + Acid Additive (MSA or H2SO4) AcidSensitive->UseAcid No YesAcid Yes HighPressure Requires High P/T (>10 bar, >60°C) UseSulfided->HighPressure NoAcid No StandardCond Standard Conditions (1-5 bar, RT-40°C) UseAcid->StandardCond

Caption: Catalyst Selection Logic. Choose the path based on your substrate's sensitivity to acidic conditions.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel? A: Generally, no . Raney Nickel is a desulfurization reagent. It will likely cleave the C-S bond, removing the phenylthio group entirely (forming the alkane/alcohol and nickel sulfide). Only use Raney Ni if you intend to remove the sulfur.

Q: Why Methanesulfonic Acid (MSA) instead of HCl? A: Chloride ions (


) can also act as weak catalyst poisons or cause corrosion in stainless steel autoclaves. MSA is non-corrosive to the reactor (mostly) and the counter-ion (mesylate) is non-coordinating, making it superior for this application.

Q: My reaction works but stops at 50%. Why? A: You likely have "product inhibition." As the reaction proceeds, the concentration of the product increases. If the product's conformation exposes the sulfur more than the starting material, it may poison the catalyst mid-run. Fix: Filter and restart with fresh catalyst, or use a higher initial loading (20-30 wt%).

Q: Is there a homogeneous alternative? A: Yes. Rhodium-based catalysts like Wilkinson's Catalyst (


) or Crabtree's catalyst are often more tolerant of sulfur than heterogeneous Pd/C, though they are harder to separate from the product.

References

  • Sulfur Poisoning Mechanism & Prevention: Title: Catalyst Poisoning by Sulfur in Heterogeneous Catalysis. Source: BenchChem Technical Guides.
  • Acidic Additive Strategy

    • Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
    • Source: Organic Chemistry Portal (Mori et al., Org. Lett. 2006).[7][8]

    • URL:[Link]

  • Sulfided Catalysts

    • Title: Preparation and Application of Sulfided Pd/C Catalysts.[9]

    • Source: Johnson M
    • URL:[Link]

  • General Hydrogenation Guides

    • Title: Hydrogen
    • Source: Chemguide.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Determination of Absolute Configuration of (S)-1-(phenylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of Absolute Configuration of (S)-1-(phenylthio)-2-propanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

1-(Phenylthio)-2-propanol is a critical chiral building block in the synthesis of sulfide-bearing epoxides and


-adrenergic blockers. The determination of its absolute configuration is not merely an analytical exercise but a pivotal quality attribute in drug development, where enantiomeric purity dictates pharmacokinetics and toxicity.

This guide objectively compares three methodologies to assign and verify the (S)-configuration :

  • Biocatalytic Kinetic Resolution (The Synthetic Standard): Utilizing lipase specificity rules (Kazlauskas) for simultaneous production and assignment.

  • Mosher’s Method (The Analytical Standard): NMR-based structural elucidation using diastereomeric anisotropy.

  • Chiral HPLC (The Quantification Standard): Chromatographic separation for enantiomeric excess (ee) verification.

Method 1: Biocatalytic Kinetic Resolution (Enzymatic Assignment)

Core Principle: Lipases exhibit predictable enantiopreference toward secondary alcohols based on the Kazlauskas Rule .[1] By subjecting the racemate to enzymatic acetylation, the absolute configuration of the unreacted alcohol can be assigned based on the enzyme's known specificity.

The Kazlauskas Rule Applied

For Burkholderia cepacia lipase (Amano PS) or Candida antarctica Lipase B (CAL-B):

  • Fast Reaction: The enzyme preferentially acylates the enantiomer where the "Large" group (-CH₂SPh) and "Medium" group (-CH₃) fit the active site. This corresponds to the (R)-enantiomer .[2]

  • Slow/No Reaction: The (S)-enantiomer remains as the free alcohol.

Experimental Protocol (Self-Validating System)
  • Substrate: Racemic 1-(phenylthio)-2-propanol.

  • Catalyst: Burkholderia cepacia lipase (Amano PS-IM immobilized).

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent: MTBE or Diisopropyl ether (DIPE).

Step-by-Step Workflow:

  • Setup: Dissolve 1.0 g of racemate in 20 mL DIPE. Add 3.0 eq vinyl acetate and 100 mg Amano PS-IM.

  • Incubation: Shake at 30°C and 200 rpm.

  • Monitoring: Monitor conversion via GC/TLC. Stop reaction at exactly 50% conversion .

  • Separation: Filter enzyme. Evaporate solvent. Separate (S)-alcohol from (R)-acetate via flash chromatography (Silica gel; Hexane/EtOAc gradient).

  • Assignment: The isolated alcohol fraction is assigned the (S)-configuration .

Visualization: Kinetic Resolution Logic

KineticResolution Racemate Racemic 1-(phenylthio)-2-propanol Enzyme Lipase (Amano PS) + Vinyl Acetate Racemate->Enzyme Transition Stereoselective Acylation Enzyme->Transition R_Acetate (R)-Acetate (Fast Reacting) Transition->R_Acetate Acylated S_Alcohol (S)-Alcohol (Unreacted) Transition->S_Alcohol Remains Alcohol

Figure 1: Workflow for the enzymatic resolution. The lipase selectively acetylates the (R)-isomer, leaving the target (S)-alcohol chemically distinct.

Method 2: Mosher's Method (NMR Spectroscopy)[3]

Core Principle: Derivatization of the alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) creates diastereomeric esters.[3][4] The diamagnetic anisotropy of the MTPA phenyl group causes predictable chemical shift changes (

) in the proton NMR, allowing absolute configuration assignment.
The Shielding Model

The configuration is determined by calculating


 for protons near the chiral center:


  • Positive

    
     (+):  Protons reside on the side of the plane unshielded by the phenyl group in the (S)-ester but shielded in the (R)-ester.
    
  • Negative

    
     (-):  Protons reside on the side shielded in the (S)-ester.
    
Experimental Protocol
  • Preparation of (S)-MTPA Ester:

    • Mix 5 mg (S)-1-(phenylthio)-2-propanol (from Method 1), 10 mg (R)-MTPA-Cl (Note: (R)-acid chloride yields (S)-ester configuration), and 20 µL dry pyridine in 0.6 mL CDCl₃.

    • Incubate 1 hour.

  • Preparation of (R)-MTPA Ester:

    • Repeat using (S)-MTPA-Cl.[5]

  • Analysis: Acquire ¹H NMR (500 MHz recommended). Assign signals for the methyl group (-CH₃) and the methylene group (-CH₂SPh).

Data Interpretation for (S)-Configuration

For (S)-1-(phenylthio)-2-propanol :

  • -CH₃ Group (Protons A): Will exhibit a positive

    
     value.
    
  • -CH₂SPh Group (Protons B): Will exhibit a negative

    
     value.
    
Proton Group

(ppm)

(ppm)

(ppm)
Diagnostic Sign
-CH₃ (C3) ~1.35~1.28+0.07 (+) Right Side
-CH₂-S- (C1) ~2.95~3.08-0.13 (-) Left Side
Visualization: Mosher's Model

MosherLogic C2 C2 (Chiral Center) MTPA MTPA Plane (Anisotropic Source) C2->MTPA Me -CH3 (Medium) C2->Me CH2SPh -CH2SPh (Large) C2->CH2SPh H H C2->H MTPA->Me Shields in (R)-Ester Unshields in (S)-Ester Result: Δδ > 0 MTPA->CH2SPh Shields in (S)-Ester Unshields in (R)-Ester Result: Δδ < 0

Figure 2: Mosher's conformational model.[6] The phenyl group of the MTPA auxiliary differentially shields the substituents based on the absolute configuration.

Method 3: Chiral HPLC (Quantification)

Core Principle: While HPLC does not ab initio determine configuration without a known standard, it is essential for quantifying the Enantiomeric Excess (ee) of the (S)-isomer obtained from Method 1.

Recommended Conditions
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .[7]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the phenyl chromophore).[8]

  • Temperature: 25°C.

Expected Elution Order (Chiralcel OD-H)
  • Peak 1: (S)-1-(phenylthio)-2-propanol (Typical retention: ~12-14 min).

  • Peak 2: (R)-1-(phenylthio)-2-propanol (Typical retention: ~16-18 min).

  • Note: Elution order must be confirmed by injecting the (S)-enriched sample from Method 1.

Comparative Analysis & Recommendations

FeatureBiocatalytic ResolutionMosher's Method (NMR)Chiral HPLC
Primary Utility Production & AssignmentStructural Proof Purity Check
Confidence High (Field-Proven Rule)Very High (Ab Initio)Medium (Needs Standard)
Throughput Low (Batch Synthesis)Low (Derivatization req.)High (Automated)
Cost Low (Reusable Enzyme)Medium (Chiral Reagents)High (Columns/Solvents)
Sample Req. >100 mg~5-10 mg<1 mg
Application Scientist Recommendation
  • For Synthesis: Use Method 1 . It is robust, scalable, and provides the (S)-enantiomer directly. The "S" assignment via the Kazlauskas rule is reliable for this substrate class.

  • For Regulatory Filing: Combine Method 1 and Method 2 . Use the enzymatic method to generate the sample, and use Mosher's method to generate the definitive structural data package required for IND/NDA filings.

  • For QC: Use Method 3 for routine batch release once the elution order is established by Methods 1 and 2.

References

  • Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." The Journal of Organic Chemistry.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

  • BenchChem. (2025).[5][8] "Application Notes and Protocols for the Kinetic Resolution of 1-Phenyl-2-propanol using Candida antarctica Lipase B." BenchChem Technical Library.

Sources

A Senior Application Scientist's Guide to Mosher Ester Analysis for 1-(phenylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of a molecule's absolute configuration is not merely an academic exercise—it is a critical determinant of biological activity and regulatory approval. For chiral secondary alcohols like 1-(phenylthio)-2-propanol, a versatile synthetic intermediate, an unambiguous assignment of its stereocenter is paramount. This guide provides an in-depth, experience-driven comparison of the Mosher ester analysis, a robust NMR-based method, against other techniques, complete with the underlying theory and a self-validating experimental protocol.

The Principle: Turning Enantiomers into Distinguishable Diastereomers

Enantiomers, by their nature, are indistinguishable in an achiral environment, including standard NMR spectroscopy.[1][2] The Mosher's method elegantly circumvents this by derivatizing the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3] This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomeric esters, possessing different physical properties, exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for detailed analysis.[4][5][6]

The crux of the method lies in the magnetic anisotropy of the phenyl group within the MTPA moiety.[3] The ester is believed to adopt a specific conformation where the C=O bond and the Cα-CF₃ bond are eclipsed. This orientation places the MTPA phenyl group in a fixed position relative to the substituents of the original alcohol. The circulating π-electrons of this phenyl ring create a magnetic field that shields (decreased chemical shift, upfield) or deshields (increased chemical shift, downfield) nearby protons, depending on their spatial location. By preparing both the (R)- and (S)-MTPA esters, we can systematically compare these shifts to deduce the absolute configuration.[1][7]

Experimental Workflow: A Self-Validating Protocol

The reliability of Mosher's method stems from its internal validation: the comparative analysis of two separate diastereomers derived from the same analyte.[4][5] This dual-derivatization approach minimizes ambiguity and provides a robust dataset for configurational assignment.

G cluster_start cluster_reagents cluster_products cluster_analysis Analyte 1-(phenylthio)-2-propanol (Racemic or Enantioenriched Mixture) R_Ester (R)-MTPA Ester Derivative Analyte->R_Ester Reaction 1 S_Ester (S)-MTPA Ester Derivative Analyte->S_Ester Reaction 2 R_MTPA (R)-MTPA-Cl (or (R)-MTPA + DCC/DMAP) S_MTPA (S)-MTPA-Cl (or (S)-MTPA + DCC/DMAP) NMR ¹H NMR Spectroscopy (Separate Acquisition) R_Ester->NMR S_Ester->NMR Analysis Comparative Analysis (Calculate Δδ = δS - δR) NMR->Analysis

Caption: Experimental workflow for Mosher ester analysis.

Detailed Protocol: Preparation of Mosher Esters of 1-(phenylthio)-2-propanol

This protocol details the esterification using the more reactive acyl chloride derivative of MTPA, which often provides faster and cleaner reactions.

Materials:

  • 1-(phenylthio)-2-propanol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Two clean, dry NMR tubes

Procedure:

  • Preparation of (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of 1-(phenylthio)-2-propanol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL). Pyridine acts as a base to neutralize the HCl byproduct.[8][9]

    • Add a slight molar excess (approx. 1.2 equivalents) of (S)-MTPA-Cl.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor by ¹H NMR until the disappearance of the alcohol's carbinol proton signal (typically 2-6 hours).

  • Preparation of (R)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the exact procedure from step 1, but use (R)-MTPA-Cl instead of the (S)-enantiomer.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra (≥400 MHz recommended) for both the (R)- and (S)-MTPA ester samples.[3]

    • Carefully assign the proton signals for both diastereomers, particularly the methyl (CH₃) and methylene (CH₂SPh) protons adjacent to the stereocenter. 2D NMR techniques like COSY may be required for unambiguous assignment in complex molecules.[1]

Data Interpretation: Assigning Absolute Configuration

The power of the method lies in the systematic analysis of the chemical shift differences (Δδ) between the two spectra. The convention is to calculate Δδ = δ(S-ester) - δ(R-ester) .

The Anisotropic Model

The accepted model for interpretation places the MTPA ester in an extended conformation where the bulky phenyl, trifluoromethyl, and methoxy groups dictate a preferred spatial arrangement.[10] The phenyl group of the MTPA moiety creates a shielding cone and a deshielding plane. Protons that fall within the shielding cone will have a lower chemical shift (be shifted upfield), while those in the plane will be shifted downfield.

Caption: Simplified Mosher model for an (S)-alcohol.

As shown in the model for an alcohol with the (S)-configuration:

  • In the (R)-MTPA ester , the larger group (L₂) is positioned away from the MTPA phenyl ring, while the smaller group (L₁) is forced into the shielding cone.

  • In the (S)-MTPA ester , the smaller group (L₁) is positioned away, and the larger group (L₂) is shielded by the phenyl ring.

This leads to a predictable pattern:

  • Protons on the side of the larger substituent (L₂) will have a lower chemical shift in the S-ester (δS < δR), resulting in a negative Δδ .

  • Protons on the side of the smaller substituent (L₁) will have a lower chemical shift in the R-ester (δR < δS), resulting in a positive Δδ .

Hypothetical Data for 1-(phenylthio)-2-propanol

Let's assume the absolute configuration is (S). The phenylthiomethyl group (CH₂SPh) is sterically larger than the methyl group (CH₃).

Proton Assignmentδ for (R)-Ester (ppm)δ for (S)-Ester (ppm)Δδ (δS - δR) (ppm)Inferred Configuration
-CH₃ (L₁, smaller)3.503.65+0.15 (S)
-CH₂SPh (L₂, larger)4.204.08-0.12 (S)

By distributing the positive and negative Δδ values onto a 2D representation of the alcohol, a clear spatial map emerges, confirming the absolute configuration.

Comparison with Alternative Methods

While Mosher's method is powerful, it is essential to understand its place among other analytical techniques.

FeatureMosher's Method (NMR)Chiral HPLC/GCX-ray Crystallography
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[3]Physical separation of enantiomers on a chiral stationary phase.[3]Diffraction of X-rays by a single crystal to determine 3D structure.
Primary Output ¹H or ¹⁹F NMR spectrum.[3]Chromatogram with separated peaks.[3]Electron density map.
Absolute Config. Yes , by comparing the spectra of (R)- and (S)-derivatives.[3]No, requires a standard of known configuration.Yes , provides a non-empirical, definitive structure (the "gold standard").
Sample Req. ~5 mg of alcohol, which is consumed.Microgram to milligram quantities.Requires a suitable single crystal, which can be difficult to obtain.
Advantages No need for a reference standard; provides structural information from NMR.High sensitivity, excellent for determining enantiomeric excess (ee).[3]Unambiguous and definitive assignment.
Limitations Lower sensitivity than chromatography; requires careful NMR assignment.Cannot determine absolute configuration on its own.Crystal growth can be a major bottleneck; not applicable to non-crystalline materials.

Conclusion

For researchers and drug development professionals, Mosher's method offers a uniquely powerful solution for determining the absolute configuration of chiral alcohols like 1-(phenylthio)-2-propanol without requiring a reference standard. Its self-validating protocol, based on the comparative analysis of two diastereomeric esters, provides a high degree of confidence in the assignment. While X-ray crystallography remains the definitive standard, its requirement for single crystals makes it impractical for many samples. Chiral chromatography is superior for quantifying enantiomeric purity but cannot assign the configuration de novo. Therefore, Mosher ester analysis remains an indispensable and highly practical tool in the synthetic chemist's arsenal, bridging the gap between structural uncertainty and definitive stereochemical assignment.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Request PDF. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Sui, B., & Curran, D. P. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PMC. [Link]

  • Ito, F., & Ishihara, K. (2018). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. PMC. [Link]

  • Riguera, R., et al. (2000). The assignment of the absolute configuration of alcohols by NMR. Tetrahedron: Asymmetry, 11(14), 2781-2791. [Link]

  • Zhang, Z., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Molecular Biosciences. [Link]

  • University of Rochester. (n.d.). Mosher ester derivatives. University of Rochester Chemistry Department. [Link]

  • OperaChem. (2024, January 5). Formation of Esters. OperaChem. [Link]

  • Ito, F., & Ishihara, K. (2018). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 23(9), 2353. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Khan Academy India. (2025, July 21). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]

  • Reddit. (2023, March 8). Can someone explain what anisotropy is in simple terms. r/Mcat. [Link]

  • Modgraph. (n.d.). Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Modgraph. [Link]

Sources

Comparative Guide: CALB vs. PSL Lipases for the Resolution of 1-(phenylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the kinetic resolution of 1-(phenylthio)-2-propanol, PSL (Pseudomonas cepacia lipase) is the superior choice for achieving high optical purity (Enantiomeric Ratio


), whereas CALB (Candida antarctica lipase B)  offers faster reaction rates but often compromises on enantioselectivity (

) due to the steric bulk of the phenylthio group.

This guide provides a technical comparison of these two industry-standard biocatalysts, supported by mechanistic insights, experimental protocols, and decision-making workflows for process chemists.

Mechanistic Insight: The "Ping-Pong Bi-Bi" Pathway

Both CALB and PSL operate via the serine hydrolase mechanism, specifically following a Ping-Pong Bi-Bi kinetic model. Understanding this is crucial for optimizing acyl donor concentrations.

  • Acylation Step: The nucleophilic serine in the active site attacks the acyl donor (e.g., vinyl acetate), releasing the first product (acetaldehyde) and forming an Acyl-Enzyme Intermediate .

  • Deacylation Step: The fast-reacting enantiomer of the chiral alcohol (1-(phenylthio)-2-propanol) attacks the acyl-enzyme, releasing the chiral ester and regenerating the free enzyme.

Visualization: Kinetic Resolution Mechanism

KineticResolution Enzyme Free Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acyl Donor AcylDonor Acyl Donor (Vinyl Acetate) ByProduct Acetaldehyde AcylDonor->ByProduct Leaving Group AcylEnzyme->Enzyme + Fast Enantiomer Alcohol Racemic 1-(phenylthio)-2-propanol FastEnantiomer (S)-Alcohol (Fast Reacting) Alcohol->FastEnantiomer SlowEnantiomer (R)-Alcohol (Slow Reacting) Alcohol->SlowEnantiomer ProductEster (S)-Acetate (Product) FastEnantiomer->ProductEster Transesterification SlowEnantiomer->SlowEnantiomer Accumulates (Unreacted)

Caption: The Ping-Pong Bi-Bi mechanism showing the selective acylation of the (S)-enantiomer.

Comparative Analysis: CALB vs. PSL

The choice between CALB and PSL depends on the specific steric interaction between the enzyme's binding pocket and the bulky phenylthio- moiety at the C1 position.

active Site Topology
  • CALB (Novozym 435): Features a restricted, funnel-like active site with a distinct "stereospecificity pocket." While versatile, it struggles to accommodate the bulky sulfur atom and phenyl ring simultaneously in the high-affinity orientation, leading to "leakage" (reaction of the wrong enantiomer).

  • PSL (Amano PS/Burkholderia cepacia): Possesses a large, hydrophobic active site (often described as a crevice) that accommodates bulky aromatic side chains (like the phenylthio group) extremely well, resulting in superior discrimination between enantiomers.

Performance Data Summary
ParameterCALB (Candida antarctica B) PSL (Pseudomonas cepacia)
Enantiomeric Ratio (

)
Moderate (

)
High (

)
Reaction Rate (

)
Very High (Fast) Moderate
Substrate Tolerance Excellent for linear/small groupsExcellent for bulky aromatics
Solvent Compatibility Hydrophobic (Hexane, Toluene)Hydrophobic (MTBE, DIPE)
Optimal Acyl Donor Vinyl Acetate / Ethyl AcetateVinyl Acetate
Commercial Form Immobilized (Novozym 435)Powder (Amano PS) or Immobilized

Key Technical Note: For 1-(phenylthio)-2-propanol, the sulfur atom increases the effective van der Waals radius of the substituent compared to a standard phenoxy group. This steric bulk favors PSL, which is historically the "gold standard" for sulfur-containing secondary alcohols [1, 2].

Experimental Protocol

Objective: Kinetic resolution of rac-1-(phenylthio)-2-propanol via acetylation to yield (S)-acetate and (R)-alcohol.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: rac-1-(phenylthio)-2-propanol (100 mg)

  • Enzyme: PSL (Amano PS-IM or equivalent), 20-30 mg.

  • Acyl Donor: Vinyl Acetate (3-5 equivalents).

  • Solvent: Dry Toluene or MTBE (5 mL). Note: Toluene often yields higher E-values for aromatic substrates.

  • Additives: Molecular Sieves (4Å), activated (to prevent hydrolysis).

Step-by-Step Methodology
  • Preparation: In a 20 mL glass vial, dissolve 100 mg of rac-1-(phenylthio)-2-propanol in 5 mL of dry toluene.

  • Acyl Donor Addition: Add Vinyl Acetate (approx. 150 µL).

  • Drying: Add 50 mg of activated 4Å molecular sieves to ensure anhydrous conditions (crucial for transesterification).

  • Initiation: Add 20 mg of PSL enzyme. Seal the vial tightly.

  • Incubation: Shake at 200 rpm at 30°C. Note: Lower temperatures (e.g., 4°C) can enhance selectivity (E-value) at the cost of rate.

  • Monitoring: Withdraw 50 µL aliquots at 1h, 4h, 12h, and 24h. Dilute in HPLC mobile phase.

    • Target Conversion: Stop reaction at ~48-50% conversion.

  • Termination: Filter off the enzyme and molecular sieves.

  • Purification: Evaporate solvent and separate the (S)-acetate and (R)-alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Analytical Method (Self-Validation)
  • HPLC: Chiralcel OD-H or AD-H column.

  • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Calculation: Use the formula

    
     to validate the enzyme performance.
    

Decision Workflow: Choosing the Right Enzyme

Use this logic flow to determine the best catalyst for your specific development phase.

DecisionTree Start Start: Resolution of 1-(phenylthio)-2-propanol Scale What is the Scale? Start->Scale PurityReq Optical Purity Requirement? Scale->PurityReq Lab/Pilot (<1kg) CostAnalysis Cost Sensitivity? Scale->CostAnalysis Industrial (>100kg) UsePSL Select PSL (Amano PS) High E-value (>100) Slower Rate PurityReq->UsePSL >99% ee required UseCALB Select CALB (Novozym 435) Moderate E-value Fast Rate / Robust PurityReq->UseCALB 95% ee acceptable CostAnalysis->UsePSL Low (Quality Critical) CostAnalysis->UseCALB High (Need Speed/Reuse)

Caption: Decision matrix for selecting between CALB and PSL based on project constraints.

References

  • Kamal, A., et al. (2008). "Lipase-mediated resolution of chiral alcohols: A review." Tetrahedron: Asymmetry. (General grounding on lipase specificity for aromatic alcohols).

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry. (Comparative data on PSL vs CALB).

  • Kiss, V., et al. (2006).[1] "Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives." Tetrahedron: Asymmetry. (Specific data on 1-phenyl-2-propanol analogs showing PSL superiority).

  • Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition. (Industrial context for CALB usage).

Sources

A Comparative Guide to the Reactivity of 1-(phenylthio)-2-propanol and 1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, subtle structural modifications can lead to profound differences in chemical reactivity and synthetic utility. This guide provides an in-depth comparison of two structurally similar yet functionally distinct molecules: 1-(phenylthio)-2-propanol and 1-phenyl-2-propanol. While both are secondary alcohols featuring a three-carbon chain and a phenyl ring, the replacement of a methylene group (CH₂) with a sulfur atom (a thioether linkage) in 1-(phenylthio)-2-propanol introduces a new reactive center and significantly alters the molecule's electronic properties.

For researchers and professionals in drug development and organic synthesis, understanding these differences is crucial for predicting reaction outcomes, designing novel synthetic pathways, and selecting the appropriate building block for a desired transformation. This document will explore the foundational electronic and structural distinctions, compare their behavior in key chemical reactions with supporting experimental insights, and provide detailed protocols for their transformation.

Foundational Structural and Electronic Analysis

The core difference between the two molecules lies in the atom connecting the phenyl ring to the propanol backbone. This seemingly minor change has significant electronic consequences.

  • 1-Phenyl-2-propanol: The phenyl group is connected via a C-C bond. The sp² hybridized carbons of the phenyl ring exert a weak electron-withdrawing inductive effect (-I), while the π-system can act as a resonance donor (+M).[1][2][3] The primary reactive site is the secondary hydroxyl group.

  • 1-(Phenylthio)-2-propanol: The phenyl group is linked through a sulfur atom. Sulfur is less electronegative and more polarizable than carbon and oxygen.[4] Its lone pair electrons can participate more readily in resonance, making the phenylthio group a stronger electron-donating group via resonance (+M) compared to an alkyl group. Crucially, the sulfur atom itself introduces a nucleophilic and redox-active center.

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} caption [label="Structural comparison of the two molecules."]

Table 1: Comparative Physicochemical Properties

Property1-Phenyl-2-propanol1-(Phenylthio)-2-propanolRationale for Difference
Formula C₉H₁₂O[5]C₉H₁₂OSPresence of a sulfur atom.
Molar Mass 136.19 g/mol [5]168.26 g/mol Sulfur is heavier than carbon.
Acidity (pKa of -OH) Higher (Less Acidic)Lower (More Acidic)The phenylthio group is more electron-withdrawing than the phenylethyl group, stabilizing the corresponding alkoxide. Thiols are generally more acidic than alcohols.[4][6]
Key Reactive Sites Hydroxyl Group, Phenyl RingHydroxyl Group, Thioether Sulfur , Phenyl RingThe thioether group introduces a new, highly reactive site.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest clearly in common organic reactions. The presence of the sulfur atom in 1-(phenylthio)-2-propanol creates alternative reaction pathways that are unavailable to its carbon-based counterpart.

Oxidation Reactions

Oxidation is a fundamental transformation where the two compounds exhibit starkly different behaviors.

  • 1-Phenyl-2-propanol: As a typical secondary alcohol, it is readily oxidized to the corresponding ketone, 1-phenyl-2-propanone (phenylacetone).[7][8] This reaction is a standard transformation in organic synthesis.[9]

  • 1-(Phenylthio)-2-propanol: This molecule presents two oxidizable sites: the secondary alcohol and the thioether.

    • Oxidation at Sulfur: The sulfur atom is highly susceptible to oxidation, typically yielding a sulfoxide and, under harsher conditions, a sulfone. This is often the preferred site of reaction with many common oxidizing agents.

    • Oxidation at Alcohol: Selective oxidation of the alcohol to the ketone is more challenging and requires specific reagents that do not readily oxidize the sulfide, or protection of the sulfur group.

This dichotomy necessitates careful reagent selection to achieve the desired outcome.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption [label="Divergent oxidation pathways."]

Acid-Catalyzed Dehydration

Dehydration of alcohols to alkenes is a classic acid-catalyzed reaction that proceeds through a carbocation intermediate.

  • 1-Phenyl-2-propanol: Upon treatment with acid, this alcohol dehydrates to form primarily 1-phenyl-1-propene.[10][11] The formation of this product is favored because the resulting double bond is conjugated with the phenyl ring, leading to a more stable system than the alternative, non-conjugated 1-phenyl-2-propene.[10]

  • 1-(Phenylthio)-2-propanol: The dehydration of β-hydroxy thioethers can be more complex. The sulfur atom's lone pairs can participate in the reaction through neighboring group participation. Upon protonation of the hydroxyl group and its departure as water, the sulfur can attack the resulting carbocation to form a cyclic sulfonium ion (an episulfonium ion). This intermediate can then be attacked by a base, potentially leading to different regiochemical outcomes or rearrangements compared to the simple E1 elimination observed for 1-phenyl-2-propanol.

Reactions at the Hydroxyl Group via Activation

Converting the hydroxyl into a better leaving group (e.g., a tosylate) opens the door for nucleophilic substitution.

  • 1-Phenyl-2-propanol: Tosylation followed by reaction with a nucleophile (e.g., ethoxide) proceeds via a standard S_N2 mechanism, resulting in inversion of configuration at the chiral center.[12]

  • 1-(Phenylthio)-2-propanol: The phenylthio group can again act as a neighboring group. After the hydroxyl is converted to a good leaving group, the sulfur can displace it intramolecularly to form the same episulfonium ion intermediate mentioned earlier. An external nucleophile then attacks this strained three-membered ring. This two-step process, involving two consecutive S_N2-like inversions, ultimately results in a retention of the original stereochemistry, a classic example of neighboring group participation. This can dramatically alter the stereochemical outcome of a synthetic sequence.

Experimental Protocols & Data

The following protocols illustrate the practical differences in handling and reacting with these two compounds.

Protocol 1: Oxidation of 1-Phenyl-2-propanol to 1-Phenyl-2-propanone

This procedure is a standard oxidation of a secondary alcohol.

Methodology:

  • Dissolve 1-phenyl-2-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in portions at room temperature.

  • Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of silica gel or celite to remove the chromium byproducts, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption [label="Workflow for oxidation of 1-phenyl-2-propanol."]

Protocol 2: Selective Oxidation of 1-(Phenylthio)-2-propanol to its Sulfoxide

This protocol demonstrates the selective oxidation at the sulfur atom, a reaction unique to the thioether.

Methodology:

  • Dissolve 1-(phenylthio)-2-propanol (1.0 eq) in methanol or DCM at 0 °C.

  • Slowly add a solution of hydrogen peroxide (30% aq., 1.1 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using H₂O₂) or sodium bicarbonate (if using m-CPBA).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfoxide product.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption [label="Workflow for selective oxidation of the thioether."]

Table 2: Representative Reaction Outcomes

ReactionSubstrateReagent(s)Major ProductExpected Yield
Oxidation 1-Phenyl-2-propanolPCC / DCM1-Phenyl-2-propanone>85%
Oxidation 1-(Phenylthio)-2-propanolm-CPBA (1.1 eq)1-(Phenylsulfinyl)-2-propanol>90%
Dehydration 1-Phenyl-2-propanolH₂SO₄, heat1-Phenyl-1-propene[10][11]~80-90%

Synthesis and Applications

The distinct reactivity profiles of these compounds are preceded by their different synthetic origins.

  • Synthesis of 1-Phenyl-2-propanol: Commonly synthesized via the reduction of 1-phenyl-2-propanone[13] or through a Grignard reaction between phenylmagnesium bromide and propylene oxide or propionaldehyde.[14]

  • Synthesis of 1-(Phenylthio)-2-propanol: The most efficient route is the base-catalyzed ring-opening of propylene oxide with thiophenol. This reaction is highly regioselective, with the thiolate anion attacking the less sterically hindered carbon of the epoxide.

Their applications reflect their chemical nature. 1-Phenyl-2-propanol and its derivatives are important intermediates in the pharmaceutical industry for drugs like propranolol and amphetamine.[14][15] 1-(Phenylthio)-2-propanol and related β-hydroxy sulfides are versatile building blocks in organic synthesis, valued for the diverse transformations possible at both the alcohol and the sulfur center.[16]

Conclusion

The substitution of a carbon atom for a sulfur atom transforms 1-phenyl-2-propanol into a molecule with a significantly expanded chemical repertoire. While 1-phenyl-2-propanol behaves as a conventional secondary alcohol, 1-(phenylthio)-2-propanol is a bifunctional molecule whose reactivity is dominated by the properties of the thioether group.

Key Takeaways:

  • Divergent Oxidation: 1-phenyl-2-propanol oxidizes at the alcohol to a ketone. 1-(phenylthio)-2-propanol preferentially oxidizes at the sulfur to a sulfoxide/sulfone.

  • Mechanistic Differences: Acid-catalyzed reactions and nucleophilic substitutions on 1-(phenylthio)-2-propanol can be influenced or controlled by neighboring group participation from the sulfur atom, often leading to different regio- and stereochemical outcomes compared to 1-phenyl-2-propanol.

  • Synthetic Strategy: The choice between these two molecules dictates the available synthetic routes. The presence of the thioether offers a handle for a wide array of sulfur-specific chemistries but requires careful consideration when targeting reactions at the alcohol functionality.

For the practicing scientist, a thorough understanding of these reactivity principles is not merely academic; it is a practical necessity for efficient and predictable molecular design and synthesis.

References

  • Fiveable. (2025, August 15). 1-phenyl-2-propanol Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Filo. (2025, May 8). Why does dehydration of 1-phenyl-2-propanol in acid form 1-phenyl-1-propene rather than 1phenyl-2-propene?. Retrieved from [Link]

  • ResearchGate. Enzymatic synthesis of (S)-1-phenyl-2-propanol with cofactor.... Retrieved from [Link]

  • PrepChem.com. Preparation of 1-phenyl-2-propanol. Retrieved from [Link]

  • Academia.edu. Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Retrieved from [Link]

  • J-STAGE. Enantiomeric Resolution of I-Phenyl-2-propanol by Pseudomonas cepacia. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Propanol, 1-phenylthio-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Propanol, 1-phenylthio-, a compound that, while invaluable in synthesis, requires meticulous handling during its end-of-life cycle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the safety and logistical considerations involved.

Immediate Safety and Hazard Assessment

Inferred Hazardous Properties:

  • Combustible Liquid: The presence of the 2-propanol moiety suggests a degree of flammability.[2][3][4][5]

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritant: Expected to cause skin and serious eye irritation.[1][6]

  • Organ Toxicity: May cause respiratory irritation.[1][6]

Based on this hazard assessment, the following minimum Personal Protective Equipment (PPE) is mandatory when handling 2-Propanol, 1-phenylthio- waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A flame-retardant lab coat.

All handling of this chemical waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Characterization and Classification

All waste containing 2-Propanol, 1-phenylthio- must be treated as hazardous waste.[7][8] The classification of hazardous waste is governed by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[7][9] Hazardous waste is typically categorized by its characteristics: ignitability, corrosivity, reactivity, and toxicity.[10][11]

Characteristic Potential Classification for 2-Propanol, 1-phenylthio- Waste Potential EPA Waste Code
Ignitability Likely, due to the 2-propanol component. The flashpoint should be determined if unknown.D001
Toxicity Possible, based on the inferred acute toxicity.Dependent on specific toxicity data.
Reactivity Unlikely to be reactive under normal conditions, but incompatible with strong oxidizers.D003 if it meets reactivity criteria (e.g., with sulfides).[10]
Corrosivity Unlikely to be corrosive.D002 if pH is ≤ 2 or ≥ 12.5.[10]

Given that this compound is an organic sulfur compound, it falls under the general category of hazardous materials that require special disposal considerations.[12]

Segregation and Storage: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Step-by-Step Segregation and Storage Protocol:

  • Dedicated Waste Container: Designate a specific, compatible container for 2-Propanol, 1-phenylthio- waste. Recommended container materials include glass or high-density polyethylene (HDPE). The container must have a tightly sealing screw cap.

  • Avoid Mixing: Under no circumstances should this waste be mixed with other waste streams, especially incompatible materials.

  • Chemical Incompatibility: Thioethers are known to react with strong oxidizing agents.[13][14] Therefore, keep this waste stream separate from:

    • Strong acids (e.g., nitric acid, sulfuric acid)

    • Strong bases

    • Oxidizing agents (e.g., hydrogen peroxide, permanganates, hypochlorites)[10][15][16][17]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Propanol, 1-phenylthio-"

    • A clear indication of the hazards (e.g., "Combustible," "Toxic," "Irritant")

    • The date of accumulation.

  • Storage Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

    • Secure and accessible only to authorized personnel.

    • Well-ventilated.

    • Away from sources of ignition.[18]

    • Equipped with secondary containment to capture any potential leaks.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of 2-Propanol, 1-phenylthio-.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect waste in a dedicated, compatible container B->C D Is the waste mixed with other chemicals? C->D E Segregate Immediately! Consult EHS. D->E Yes F Label container with: 'Hazardous Waste' '2-Propanol, 1-phenylthio-' Hazards & Date D->F No G Store sealed container in a designated hazardous waste area F->G H Check for incompatibles in storage area (e.g., strong oxidizers) G->H I Arrange for pickup by a licensed hazardous waste contractor H->I J Complete all required waste disposal documentation I->J

Caption: Disposal workflow for 2-Propanol, 1-phenylthio-.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spill Cleanup Protocol (<100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Maintain adequate ventilation, preferably within a fume hood.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Labeling: Seal and label the container with "Hazardous Waste: Spill Debris containing 2-Propanol, 1-phenylthio-".

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal

The ultimate disposal of 2-Propanol, 1-phenylthio- must be conducted by a licensed and certified hazardous waste disposal company.[8] Do not attempt to dispose of this chemical through the sanitary sewer system or as regular solid waste. Your institution's EHS department will coordinate the pickup and disposal in compliance with all local, state, and federal regulations.[19]

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be a self-validating system for the safe disposal of 2-Propanol, 1-phenylthio-. By adhering to the principles of hazard assessment, proper segregation, secure storage, and professional disposal, you create a chain of custody for the waste that minimizes risk at every step. Regular consultation with your institution's EHS department and adherence to their specific guidelines will further ensure compliance and safety.

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Mastering the Safe Handling of 2-Propanol, 1-phenylthio-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of 2-Propanol, 1-phenylthio-. By understanding the nuanced risks associated with this compound and implementing the robust protocols outlined below, we can ensure a secure laboratory environment while advancing our critical research.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

The 2-propanol component suggests that the compound is likely a flammable liquid and vapor .[1][2] Like isopropanol, it can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation of its vapors.[1][2]

The phenylthio group (C6H5S-) , a thioether, introduces additional, more significant hazards. Thioethers are notorious for their powerful and unpleasant odors, often described as a "stench".[3][4][5] This characteristic alone necessitates careful handling in a well-ventilated area to prevent olfactory discomfort and potential alarm in the laboratory and surrounding areas.[6]

To further understand the potential toxicity, we look to structural analogs. 2-(Phenylthio)ethanol , which shares the phenylthio and alcohol functional groups, is classified as a serious eye irritant.[3][7] A more hazardous analog, Thiophenol (benzenethiol) , is acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[4][8][9][10] While 2-Propanol, 1-phenylthio- is a thioether and not a thiol, the presence of the phenylthio group suggests a toxicological profile that should be treated with more caution than a simple alcohol. It is prudent to assume it may cause skin irritation upon contact.[8][9][11]

Therefore, we will operate under the assumption that 2-Propanol, 1-phenylthio- is a flammable liquid that is a skin and serious eye irritant, possesses a strong unpleasant odor, and may be harmful if inhaled or absorbed through the skin.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-Propanol, 1-phenylthio-. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing (small quantities, <10g) Chemical safety goggles (EN 166 compliant)[3][7]Nitrile or Neoprene gloves[3]Fully-buttoned laboratory coat[2]Not required if handled in a certified chemical fume hood.
Solution Preparation & Transfers Chemical safety goggles and a face shield[8][12]Nitrile or Neoprene gloves[3]Chemical-resistant apron over a laboratory coat.Work must be conducted in a certified chemical fume hood.[10]
Large-Scale Operations (>10g) or heating Chemical safety goggles and a face shield[8][12]Double-gloving with Nitrile or Neoprene gloves.Chemical-resistant apron over a laboratory coat.Work must be conducted in a certified chemical fume hood.[10]
Spill Cleanup Chemical safety goggles and a face shield[8][12]Heavy-duty Nitrile or Neoprene gloves.Chemical-resistant suit or coveralls.Respirator with an organic vapor cartridge may be required depending on spill size and location.[10]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Propanol, 1-phenylthio-.

PPE_Selection_Workflow PPE Selection for 2-Propanol, 1-phenylthio- start Start: Proposed Experiment fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS fume_hood->no_hood No quantity Quantity of Material? fume_hood->quantity Yes small_scale < 10g (Bench-scale) quantity->small_scale Small Scale large_scale > 10g (Prep-scale) quantity->large_scale Large Scale ppe_small Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Goggles & Face Shield - Double Gloves - Chemical Apron large_scale->ppe_large aerosol_risk Potential for Aerosolization? (e.g., heating, sonicating) ppe_small->aerosol_risk ppe_large->aerosol_risk no_aerosol Low Risk aerosol_risk->no_aerosol No yes_aerosol High Risk aerosol_risk->yes_aerosol Yes proceed Proceed with Experiment no_aerosol->proceed yes_aerosol->ppe_large Upgrade to Enhanced PPE

Caption: PPE selection workflow for handling 2-Propanol, 1-phenylthio-.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to systematic procedures is paramount for safety. The following steps provide clear guidance for the handling and disposal of 2-Propanol, 1-phenylthio-.

Handling and Storage
  • Preparation and Engineering Controls :

    • Always handle 2-Propanol, 1-phenylthio- within a certified chemical fume hood to mitigate inhalation exposure and contain its potent odor.[10]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]

  • Chemical Transfer :

    • When transferring the liquid, ground and bond containers to prevent static discharge, which could ignite flammable vapors.[2]

    • For transferring solutions containing malodorous compounds, use a syringe or cannula to minimize vapor release. Avoid pouring open to the atmosphere.

  • Storage :

    • Store 2-Propanol, 1-phenylthio- away from strong oxidizing agents and acids, as these are incompatible materials.[1][9]

    • Given that 2-propanol can form explosive peroxides over time, it is prudent to date the container upon receipt and opening, and to test for peroxides before any distillation or concentration steps if the material has been stored for an extended period.[13]

Spill Management
  • Immediate Actions :

    • In case of a spill, evacuate all non-essential personnel from the immediate area.

    • Remove all sources of ignition.[11]

    • If safe to do so, increase ventilation in the area, preferably by using the fume hood's emergency purge function if available.

  • Cleanup Procedure :

    • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent pad.[11] Do not use combustible materials like paper towels as the primary absorbent.

    • Place the contaminated absorbent material into a sealable, labeled container for hazardous waste disposal.[11]

    • Clean the spill area with soap and water.

  • Reporting :

    • Report all spills to your laboratory supervisor and Environmental Health and Safety (EHS) department, regardless of size.

Waste Disposal
  • Containerization :

    • Collect all waste containing 2-Propanol, 1-phenylthio- in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material and kept closed when not in use.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Decontamination of Labware :

    • Due to the persistent odor of thioethers, all contaminated labware (glassware, syringes, etc.) should be decontaminated before being removed from the fume hood.

    • Rinse the labware with a small amount of a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

    • Subsequently, immerse the rinsed labware in a freshly prepared oxidizing bleach solution (sodium hypochlorite) within the fume hood for at least 24 hours to neutralize the residual odor.[6]

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.[14]

    • Never dispose of 2-Propanol, 1-phenylthio- or its waste down the drain.[11][15]

By integrating these safety and logistical protocols into your daily workflow, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement is never compromised.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.